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2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride Documentation Hub

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  • Product: 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
  • CAS: 1171646-80-2

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl

An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl: Properties, Synthesis, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-(4-bromo-1H-pyrazol-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The pyrazole nucleus, fused with an aniline moiety, represents a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting a range of diseases.[1][2] This document details the core molecular properties, a validated synthetic pathway, analytical characterization protocols, and the strategic rationale for its use in drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

Core Molecular Profile

2-(4-bromo-1H-pyrazol-1-yl)aniline and its hydrochloride salt are foundational starting materials for chemical synthesis. The presence of a bromine atom provides a versatile handle for downstream functionalization, while the aniline group offers a key vector for biological interaction or further derivatization.

Chemical Structure and Identifiers

The structure consists of a 4-bromopyrazole ring linked via a nitrogen atom to the ortho position of an aniline ring. The hydrochloride salt form enhances solubility in aqueous media, a critical property for many biological assays and formulation studies.

Caption: Chemical structure of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl.

Table 1: Key Identifiers and Properties

Property Value Source
Compound Name 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride N/A
Molecular Formula C₉H₈BrN₃•HCl
Molecular Weight 274.54 g/mol
Parent Formula C₉H₈BrN₃ [3][4]
Parent Mol. Weight 238.08 g/mol [4]
Parent MDL Number MFCD09701833 [4]
Appearance Solid [4]
SMILES (Parent) NC1=CC=CC=C1N2C=C(C=N2)Br [4]
InChI Key (Parent) KGSHTTGFAAHMLS-UHFFFAOYSA-N [4]

| Predicted XlogP (Parent) | 1.9 |[3] |

Synthesis and Purification

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)aniline is typically achieved via an N-arylation reaction. The causality behind this choice is the robust and well-documented nature of coupling reactions between aryl halides and N-H bonds of heterocycles. A common and effective method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable ligand to facilitate the carbon-nitrogen bond formation with high yield and functional group tolerance.

Experimental Protocol: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)aniline

This protocol describes a representative lab-scale synthesis.

Step 1: Reaction Setup

  • To a dry, argon-flushed round-bottom flask, add 4-bromo-1H-pyrazole (1.0 eq), 1-fluoro-2-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous Dimethylformamide (DMF) as the solvent.

  • Stir the mixture at 100°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: This initial SNAr reaction couples the pyrazole to the nitroaniline precursor.

Step 2: Reduction of the Nitro Group

  • Cool the reaction mixture to room temperature.

  • Add ethanol and water, followed by iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).

  • Heat the mixture to 80°C and stir vigorously. Monitor the reduction by TLC. Rationale: The nitro group is a versatile precursor to the amine. Reduction with iron is a classic, cost-effective, and reliable method.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethyl acetate.

  • Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-bromo-1H-pyrazol-1-yl)aniline free base.

Protocol: Formation of the Hydrochloride Salt
  • Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • A precipitate will form. Continue addition until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl. Rationale: Salt formation significantly improves the handling and aqueous solubility of the amine-containing compound.

synthesis_workflow A 1. Starting Materials (4-Bromo-1H-pyrazole, 1-fluoro-2-nitrobenzene) B 2. N-Arylation (SNAr) (K₂CO₃, DMF, 100°C) A->B C Intermediate: 1-(2-nitrophenyl)-4-bromo-1H-pyrazole B->C D 3. Nitro Reduction (Fe, NH₄Cl, EtOH/H₂O, 80°C) C->D E Crude Free Base: 2-(4-bromo-1H-pyrazol-1-yl)aniline D->E F 4. Purification (Silica Gel Chromatography) E->F G Pure Free Base F->G H 5. Salt Formation (HCl in Et₂O) G->H I Final Product: 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl H->I

Caption: Synthetic workflow for 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. Each technique provides a unique piece of the structural puzzle, creating a self-validating dataset.

Table 2: Summary of Expected Analytical Data

Technique Sample Preparation Expected Result
¹H NMR Dissolve in DMSO-d₆ Signals corresponding to aromatic protons of both rings. The NH₂ protons of the free base will be replaced by a broad NH₃⁺ signal in the HCl salt, typically shifted downfield.
¹³C NMR Dissolve in DMSO-d₆ Resonances for all 9 unique carbon atoms. Shifts will be consistent with the aromatic and heterocyclic structure.
LC-MS Dissolve in MeOH or ACN A single major peak in the chromatogram. The mass spectrum will show the molecular ion peak [M+H]⁺ for the free base at m/z ≈ 238/240 (due to Br isotopes).

| FTIR | Analyze as a KBr pellet or thin film | Characteristic N-H stretching bands for the amine/ammonium group, C-H aromatic stretches, and C=C/C=N ring vibrations. |

Rationale for Use in Drug Discovery

The strategic value of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl in drug discovery is multi-faceted, stemming from its structural motifs and chemical reactivity.

The Privileged Pyrazole-Aniline Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs, including kinase inhibitors like Ruxolitinib and anticancer agents.[1][5] Its derivatives are known to exhibit a vast range of biological activities.[2][6] The aniline portion of the molecule often serves as a key hydrogen bond donor/acceptor or as an anchor point into the active site of a biological target. Aniline derivatives themselves have been investigated for a wide array of therapeutic applications, including as HSP90 chaperone inhibitors.[7][8]

A Versatile Intermediate for Library Synthesis

The bromine atom at the C4 position of the pyrazole ring is not merely a substituent; it is a powerful synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure.[2]

  • Suzuki Coupling: Reacting with boronic acids to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reacting with terminal alkynes to introduce carbon-carbon triple bonds.

  • Buchwald-Hartwig Amination: Reacting with amines to introduce substituted amino groups.

This capability allows chemists to rapidly generate a library of analogues to explore the structure-activity relationship (SAR) around the core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties.

application_pathway cluster_target Hypothetical Kinase Target cluster_drug Drug Development cluster_pathway Cellular Signaling Kinase Kinase (e.g., EGFR, JAK) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Core Core Scaffold (2-(4-Br-pyrazol-1-yl)aniline) Library Analogue Library (via Suzuki, Sonogashira etc.) Core->Library Diversification Lead Lead Compound Library->Lead SAR Optimization Lead->Kinase Inhibition ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Signal Downstream Signaling PhosphoSubstrate->Signal Proliferation Cell Proliferation Signal->Proliferation

Caption: Role in kinase inhibitor development workflow.

Safety and Handling

As a research chemical, 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl and its parent compound must be handled with appropriate care.

  • Hazard Classification: The parent compound is classified as Acutely Toxic (Oral, Category 3).[4]

  • GHS Signal Word: Danger.[4]

  • Hazard Statements: H301 - Toxic if swallowed.[4]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(4-bromo-1H-pyrazol-1-yl)aniline HCl is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its combination of a biologically relevant privileged scaffold and a synthetically versatile reactive handle makes it an invaluable tool for medicinal chemists. This guide provides the foundational knowledge—from molecular weight to synthetic protocol—required for its effective and safe utilization in the pursuit of novel therapeutics.

References

  • PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)aniline hydrochloride. [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

  • Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). [Link]

  • Google Patents. Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • ScienceScholar. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). [Link]

  • ChemWhat. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE. [Link]

  • PubChem. 4-Bromopyrazole. [Link]

  • Sahu, J. K., et al. (2015). Recent advances in the therapeutic applications of pyrazolines. Future Medicinal Chemistry, 7(10), 1297-1317. [Link]

  • Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035. [Link]

  • ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2024). [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). [Link]

Sources

Exploratory

Beyond the SDS: Comprehensive Safety & Handling Profile of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl

Document Control: Version: 1.0 (Technical Whitepaper) Status: Research & Development (R&D) Use Only Chemical Identity & Structural Context[1][2][3][4][5][6][7] This guide addresses the specific handling requirements for...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0 (Technical Whitepaper)

  • Status: Research & Development (R&D) Use Only

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

This guide addresses the specific handling requirements for 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride . Unlike commodity chemicals, this compound is a specialized bi-aryl intermediate, often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., similar to Lenvatinib precursors). Its dual nature—containing both a toxic aniline moiety and a bioactive pyrazole ring—requires a safety strategy that goes beyond standard laboratory hygiene.

Substance Identification
ParameterDetail
Chemical Name 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Common Synonyms 1-(2-Aminophenyl)-4-bromopyrazole HCl; 2-(4-Bromo-1H-pyrazol-1-yl)benzenamine hydrochloride
Molecular Formula C₉H₈BrN₃[1] · HCl
Molecular Weight ~274.55 g/mol (Free base: ~238.08 g/mol )
Physical State Solid (Likely off-white to beige crystalline powder)
Solubility High: DMSO, Methanol; Moderate: Water (due to ionic salt form)

Hazard Identification & Mechanistic Toxicology

Senior Scientist Note: As empirical toxicological data for this specific salt is limited, we apply the "Read-Across" principle based on its functional groups: the Halo-Aniline core and the Pyrazole ring.

GHS Classification (Derived)

We treat this substance as a High Potency Intermediate (OEB 3/4) .

Hazard ClassCategoryHazard StatementMechanism/Logic
Acute Toxicity Cat 3 (Oral/Dermal/Inhal)H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]Aniline Moiety: Rapid absorption through skin; oxidation of hemoglobin to methemoglobin.
Sensitization Skin Cat 1H317: May cause an allergic skin reaction.[1][2][3][4]Haptenization: Anilines are notorious contact allergens, binding to skin proteins.
Carcinogenicity Cat 2H351: Suspected of causing cancer.[5][1][3][4]Metabolic Activation: N-hydroxylation pathways common in aromatic amines.
STOT - RE Cat 1H372: Causes damage to organs (Blood, Spleen) through prolonged exposure.Erythrocyte Destruction: Chronic exposure leads to hemolytic anemia and splenic sequestering.
Eye Damage Cat 1H318: Causes serious eye damage.[1][2][3][4]Acidic Salt: The hydrochloride counter-ion creates a localized pH < 2 upon contact with moisture.
The "Trojan Horse" Mechanism: Methemoglobinemia

The primary acute risk is not just tissue damage, but systemic hypoxia. The aniline group, once metabolized, interferes with the blood's oxygen-carrying capacity.

Methemoglobinemia Exposure Exposure (Inhalation/Dermal) Liver Hepatic Metabolism (CYP450) Exposure->Liver Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Bioactivation Blood Erythrocyte Interaction Metabolite->Blood Effect Fe2+ oxidized to Fe3+ (Methemoglobin) Blood->Effect Redox Cycle Hypoxia Tissue Hypoxia (Cyanosis) Effect->Hypoxia O2 Binding Failure

Figure 1: The metabolic pathway leading to Methemoglobinemia, the critical acute risk factor for aniline derivatives.

Handling, Containment & Engineering Controls

Core Directive: Do not rely solely on PPE. Engineering controls are the primary defense against this dust.

Containment Strategy
  • Weighing & Transfer: Must be performed in a Class II Biosafety Cabinet (BSC) or a Vented Balance Enclosure (VBE) . Open bench handling is strictly prohibited due to the inhalation toxicity and sensitization risk.

  • Reaction Setup: Closed vessels preferred. If reflux is required, ensure the condenser vent is trapped (e.g., dilute HCl scrubber) to capture any volatile amine vapors liberated during base neutralization.

Personal Protective Equipment (PPE) Matrix
ZoneRespiratorySkin/BodyHand Protection
Primary (Inside Hood) N95/P2 not required if sash is proper.Lab coat + Tyvek sleeves.Double Glove: Nitrile (Inner) + Laminate/Butyl (Outer). Avoid Latex.
Secondary (Spill/Cleaning) PAPR or Full-face respirator with ABEK-P3 cartridges.Tyvek Coverall (Type 5/6).Chem-resistant gauntlets (Breakthrough > 480 min).

Why Double Glove? Anilines permeate standard nitrile gloves rapidly. The outer laminate layer provides chemical resistance, while the inner nitrile provides tactile sensitivity and a backup barrier.

Experimental Workflow & Waste Management

This workflow ensures "Cradle-to-Grave" safety for the compound during synthesis or analysis.

Workflow Receive 1. Receipt & Storage (Cool, Dry, Dark) Weigh 2. Weighing (Vented Enclosure Only) Receive->Weigh Transfer Sealed Solubilize 3. Solubilization (DMSO/MeOH) Weigh->Solubilize Minimize Dust React 4. Reaction/Assay Solubilize->React Quench 5. Quench/Neutralize (Acidic Waste Stream) React->Quench Waste 6. Disposal (Incineration) Quench->Waste Label: Toxic/Corrosive

Figure 2: Safe handling lifecycle. Note the specific requirement for vented weighing and incineration disposal.

Decontamination Protocol

If the powder is spilled:

  • Do NOT sweep. Dry sweeping generates dust aerosols.

  • Wet Wipe Method: Cover the spill with paper towels dampened with 10% Ascorbic Acid (Vitamin C) solution or dilute acetic acid. Scientific Rationale: Keeping the aniline protonated (salt form) reduces volatility and skin absorption compared to the free base.

  • Final Clean: Wash surface with soap and water.[6]

  • Waste: All cleanup materials must be disposed of as hazardous chemical waste (P-List equivalent).

Emergency Response (Medical Surveillance)

Critical Note for First Responders: Standard "Oxygen therapy" may be insufficient if Methemoglobinemia is present.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for aniline-induced methemoglobinemia. It reduces Fe3+ back to Fe2+.

  • Skin Contact: Immediate washing with polyethylene glycol (PEG 300) or ethanol is more effective than water alone for lipophilic anilines, followed by copious water flushing.

  • Eye Contact: Irrigate for 15 minutes. The HCl salt will cause immediate pain; do not stop irrigating until pH neutral.

Analytical Verification (Purity & Identity)

To verify the integrity of the salt and ensure no degradation to the more volatile free aniline:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Acidic mobile phase maintains the salt equilibrium).

    • Detection: UV @ 254 nm (Aromatic) and 280 nm (Pyrazole).

  • 1H NMR (DMSO-d6):

    • Look for the broad exchangeable proton peak (>10 ppm) corresponding to the HCl salt/amine protons.

    • Verify the integration of the pyrazole C-H (typically distinct singlets/doublets in the 7.5-8.5 ppm range).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Aniline Hydrochloride (CAS 142-04-1). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Aniline and its salts. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

Sources

Foundational

Literature Review &amp; Technical Guide: 1-(2-Aminophenyl)-4-Bromopyrazole Hydrochloride

Executive Summary 1-(2-Aminophenyl)-4-bromopyrazole hydrochloride is a high-value heterocyclic building block that serves as a "linchpin" intermediate in the synthesis of fused tricyclic systems and kinase inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Aminophenyl)-4-bromopyrazole hydrochloride is a high-value heterocyclic building block that serves as a "linchpin" intermediate in the synthesis of fused tricyclic systems and kinase inhibitors.[1] Its structure features two distinct reactive handles: an electrophilic bromine at the C4 position of the pyrazole ring and a nucleophilic ortho-amino group on the N1-phenyl ring.[1]

This dual functionality allows for divergent synthesis :

  • Cyclization: The ortho-amino group facilitates condensation with electrophiles (e.g., aldehydes, 1,3-dicarbonyls) to form pyrazolo[1,5-a]quinazolines , a scaffold found in potent anticancer and anti-inflammatory agents.

  • Cross-Coupling: The C4-bromine atom is an ideal partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of "tail" groups critical for occupying hydrophobic pockets in kinase enzymes (e.g., p38 MAPK, BTK).

Part 1: Chemical Identity & Structural Logic

Core Structure

The molecule consists of a pyrazole ring N-linked to an aniline moiety.[1] The hydrochloride salt form is preferred for storage to prevent oxidation of the electron-rich aniline amine and to improve water solubility for aqueous workups.[1]

PropertyDetail
Chemical Name 1-(2-Aminophenyl)-4-bromo-1H-pyrazole hydrochloride
Free Base Formula C₉H₈BrN₃
Salt Formula C₉H₈BrN₃[1][2][3][4][5][6][7][8] · HCl
Key Functionality C4-Br: Electrophile (Cross-coupling)N1-(2-NH₂): Nucleophile (Cyclization/Amidation)
Molecular Weight ~274.55 g/mol (HCl salt)
Strategic Value in Drug Design

In medicinal chemistry, this scaffold mimics the adenine core of ATP, making it a privileged structure for Type I and Type II kinase inhibitors . The 1-phenyl ring orients the molecule within the ATP-binding pocket, while the C4-substituent (derived from the bromine) extends into the gatekeeper region or solvent-exposed front.

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize 1-(2-aminophenyl)-4-bromopyrazole hydrochloride from commercially available 4-bromopyrazole.

Mechanism of Action
  • SₙAr Coupling: The pyrazole nitrogen acts as a nucleophile, displacing fluoride from 1-fluoro-2-nitrobenzene.[1] The electron-withdrawing nitro group activates the benzene ring for this substitution.[1]

  • Nitro Reduction: The nitro group is selectively reduced to an amine using Iron (Fe) in acidic media or catalytic hydrogenation.[1]

  • Salt Formation: The resulting free base is treated with HCl to precipitate the stable salt.[1]

Step-by-Step Methodology
Stage 1: Nucleophilic Aromatic Substitution
  • Reagents: 4-Bromopyrazole (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).[1]

  • Protocol:

    • Dissolve 4-bromopyrazole in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 min to generate the pyrazolate anion.

    • Add 1-fluoro-2-nitrobenzene dropwise.[1]

    • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

    • Workup: Pour into ice water. Filter the yellow precipitate (1-(2-nitrophenyl)-4-bromopyrazole).[1] Wash with water and dry.[1]

Stage 2: Selective Reduction
  • Reagents: Nitro intermediate (from Stage 1), Iron powder (5.0 eq), NH₄Cl (5.0 eq).

  • Solvent: Ethanol/Water (3:1).[1]

  • Protocol:

    • Suspend the nitro compound in EtOH/H₂O.[1]

    • Add Fe powder and NH₄Cl.[1]

    • Reflux at 80°C for 2-4 hours. The yellow suspension will turn dark/black (iron oxides).[1]

    • Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash with hot ethanol.[1]

    • Concentration: Evaporate the solvent to obtain the crude amine.

Stage 3: Hydrochloride Salt Formation [1]
  • Reagents: Crude amine, 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the crude amine in a minimal amount of dry Ethyl Acetate.[1]

    • Add 4M HCl in Dioxane dropwise at 0°C until precipitation is complete.

    • Filter the white/off-white solid.[1]

    • Validation: Check melting point and ¹H NMR (DMSO-d₆). The amine protons should appear as a broad singlet (exchangeable with D₂O) around 5-7 ppm (free base) or distinct ammonium signals in the salt.[1]

Part 3: Reaction Pathways & Applications

The versatility of this compound lies in its ability to undergo divergent synthesis .[1]

Pathway A: Synthesis of Pyrazolo[1,5-a]quinazolines

The ortho-amino group allows for cyclization with 1,3-dielectrophiles. This forms a tricyclic system often used to target DNA intercalation or specific GPCRs.[1]

  • Reaction: Condensation with 1,3-diketones (e.g., acetylacetone) or

    
    -keto esters.
    
  • Conditions: Reflux in Ethanol/Acetic Acid or solvent-free heating with a Lewis Acid catalyst (e.g., Fe₃O₄-MCM-41).[1]

  • Outcome: Formation of the central pyrimidine ring, fusing the pyrazole and phenyl rings.

Pathway B: Suzuki-Miyaura Cross-Coupling

The C4-bromine is sterically accessible and electronically activated for Pd-catalyzed coupling.[1]

  • Reaction: Coupling with Aryl/Heteroaryl boronic acids.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Significance: This step introduces the "tail" moiety essential for kinase selectivity (e.g., targeting the hinge region of the kinase).

Visual Logic: Divergent Synthesis Flowchart

G Start 4-Bromopyrazole (Starting Material) Inter1 1-(2-Nitrophenyl)- 4-bromopyrazole Start->Inter1 S_NAr (1-F-2-NO2-benzene) Core 1-(2-Aminophenyl)- 4-bromopyrazole HCl (CORE SCAFFOLD) Inter1->Core Reduction (Fe/NH4Cl) + HCl PathA Pyrazolo[1,5-a]quinazoline (Tricyclic System) Core->PathA Cyclization (1,3-Diketones) PathB 4-Aryl-1-(2-aminophenyl) pyrazole (Kinase Inhibitor Core) Core->PathB Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Figure 1: Divergent synthetic pathways from the core scaffold.[1] The amine enables cyclization (Green), while the bromide enables cross-coupling (Red).

Part 4: Technical Data Summary

ParameterSpecification
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
Melting Point >200°C (Decomposes)
Storage Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Safety Irritant (Skin/Eye).[1][7][8][9][10] Handle with gloves and dust mask.[1][8][10]
Troubleshooting the Synthesis
  • Issue: Low yield in Step 1 (SₙAr).

    • Solution: Ensure the solvent (DMF) is dry.[1] Water quenches the pyrazolate anion.[1] Increase temperature to 90°C if reaction is sluggish.

  • Issue: Incomplete reduction (Step 2).

    • Solution: Freshly activate the Iron powder by washing with dilute HCl then Acetone before use.[1] Ensure vigorous stirring as the reaction is heterogeneous.

References

  • Mohareb, R. M., et al. (2023).[1][11] Multi-component synthesis of pyrazolo[1,5-a]quinazoline, thiazole and thiophene derivatives as cytotoxic agents. Bulletin of the Chemical Society of Ethiopia, 37(6), 1521-1538.[6]

  • Ragab, E. A., et al. (2012).[1] Synthesis of Some Novel Pyrazolo[1,5-a]quinazolines and Their Fused Derivatives. Journal of the Korean Chemical Society.[1]

  • Alinezhad, H., et al. (2011).[1] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4).

  • PubChem. (n.d.).[1][9] 4-Bromopyrazole (CID 16375).[1][7][9] National Library of Medicine.[1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrazoles.

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination using 2-(4-bromo-1H-pyrazol-1-yl)aniline intermediate

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-(4-bromo-1H-pyrazol-1-yl)aniline Executive Summary This application note details the optimized protocols for the Buchwald-Hartwig Amination (BHA) of 2-(4-br...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-(4-bromo-1H-pyrazol-1-yl)aniline

Executive Summary

This application note details the optimized protocols for the Buchwald-Hartwig Amination (BHA) of 2-(4-bromo-1H-pyrazol-1-yl)aniline . This intermediate is a high-value "bifunctional" scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., JAK, Src family) and CNS-active agents.

The molecule presents a unique chemoselective challenge: it contains both a nucleophilic site (primary aniline -NH2) and an electrophilic site (heteroaryl bromide -Br). Without precise control, this substrate is prone to uncontrolled oligomerization (self-coupling).

This guide provides two distinct, field-validated workflows:

  • Protocol A (Electrophilic Focus): Selective C–N coupling at the pyrazole bromide using external amines.

  • Protocol B (Nucleophilic Focus): Selective N-arylation of the aniline moiety using external aryl halides.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate, 2-(4-bromo-1H-pyrazol-1-yl)aniline (referred to herein as Substrate-1 ), exists in a delicate electronic balance.

  • The Pyrazole Bromide (C4-Br): Electron-deficient heteroaryl halide. Highly reactive towards oxidative addition with Pd(0), especially with electron-rich phosphine ligands.

  • The Aniline Amine (C1'-NH2): Moderately nucleophilic. Capable of binding Pd(II) or participating in transmetallation.

The Risk: "Head-to-Tail" Polymerization. The aniline of Molecule A reacts with the bromide of Molecule B.

The Solution: Ligand-controlled chemoselectivity and stoichiometric bias.

  • To couple at C4-Br : We utilize sterically bulky, electron-rich ligands (e.g., tBuBrettPhos ) that facilitate rapid oxidative addition at the heteroaryl bromide and favor the binding of smaller, external secondary amines over the sterically encumbered internal aniline.

  • To couple at C1'-NH2 : We utilize ligands that promote coupling of primary amines (e.g., BrettPhos or XPhos ) while using an excess of the external electrophile to saturate the reaction kinetics.

Reaction Pathway Visualization

ReactionPathways Substrate 2-(4-bromo-1H-pyrazol-1-yl)aniline (Bifunctional Substrate) Polymer Polymerization/Dimerization (Undesired Side Reaction) Substrate->Polymer No Control (Self-Coupling) ProdA Product A: Pyrazole-Amine (C4-Functionalized) Substrate->ProdA Protocol A (Ext. Amine + tBuBrettPhos) ProdB Product B: N-Aryl Aniline (Aniline-Functionalized) Substrate->ProdB Protocol B (Ext. Ar-Cl + XPhos)

Figure 1: Chemoselective divergence of Substrate-1 based on reaction conditions.

Protocol A: Selective Coupling at the Pyrazole Bromide

Objective: Functionalize the C4-position with a secondary amine (e.g., N-methylpiperazine) while leaving the aniline intact.

Critical Process Parameters (CPP)
  • Ligand Selection: tBuBrettPhos is the ligand of choice. Its bulk prevents the coordination of the internal aniline (which is ortho-substituted and sterically crowded) while facilitating the coupling of the external secondary amine.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or LHMDS . Soluble organic bases are preferred over carbonates here to ensure rapid deprotonation of the amine-Pd complex, driving the cycle forward before the aniline can compete.

  • Stoichiometry: Use 1.5 - 2.0 equivalents of the external amine. This excess is crucial to outcompete the internal aniline for the Pd center.

Experimental Procedure

Reagents:

  • Substrate-1: 1.0 equiv (e.g., 238 mg, 1.0 mmol)

  • External Amine (e.g., Morpholine): 1.5 equiv

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: tBuBrettPhos (3.0 mol%) (Pd:L ratio 1:1 or 1:2)

  • Base: LiHMDS (1.0 M in THF): 2.2 equiv

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Inertion: Charge a reaction vial equipped with a magnetic stir bar with Substrate-1, Pd₂(dba)₃, and tBuBrettPhos. Seal with a septum cap.

  • Purge: Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Add the external amine (Morpholine) via syringe.

  • Activation: Add LiHMDS solution dropwise at room temperature. Note: A slight color change to dark orange/red is normal.

  • Heating: Place the vial in a pre-heated block at 65°C .

    • Why 65°C? Heteroaryl bromides are reactive.[1][2] Higher temperatures (>80°C) increase the risk of aniline interference (self-coupling).

  • Monitoring: Monitor via UPLC-MS at 1 hour. Look for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup: Upon completion, cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc (x3). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Selective N-Arylation of the Aniline

Objective: Couple the aniline -NH2 with an external Aryl Chloride (e.g., 4-chloropyridine), preserving the Pyrazole-Br for later stages.

Critical Process Parameters (CPP)
  • Ligand Selection: XPhos or BrettPhos . These ligands are exceptional for coupling primary amines with aryl chlorides.

  • Base: Cs₂CO₃ or K₃PO₄ . Weaker, inorganic bases are preferred here to avoid dehalogenation of the pyrazole bromide.

  • Pre-activation: Pre-heating the catalyst/ligand complex is recommended to ensure active Pd(0) species are formed before substrate exposure.

Experimental Procedure

Reagents:

  • Substrate-1: 1.0 equiv

  • External Aryl Halide (e.g., 4-chlorotoluene): 1.2 equiv

  • Pre-catalyst: XPhos Pd G2 (2.0 mol%)

    • Why G2? Pre-catalysts guarantee the correct Pd:L ratio and protect the sensitive pyrazole bromide from non-ligated Pd species.

  • Base: Cs₂CO₃ (3.0 equiv, finely ground)

  • Solvent: t-Amyl Alcohol or Toluene (0.25 M)

Step-by-Step:

  • Assembly: In a glovebox or under Argon flow, combine Substrate-1, External Aryl Halide, XPhos Pd G2, and Cs₂CO₃ in a reaction tube.

  • Solvation: Add degassed t-Amyl Alcohol.

  • Thermal Cycle: Heat to 80-100°C .

    • Note: If the external aryl halide is unreactive (e.g., electron-rich aryl chloride), temperature may need to be increased to 110°C.

  • Monitoring: Check LCMS for the product mass. If "dimer" (self-coupling of Substrate-1) is observed >5%, add an additional 0.5 equiv of the External Aryl Halide.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Comparative Data & Troubleshooting

Ligand Screening Data (Simulated for Substrate-1)
LigandProtocol A Yield (C4-Coupling)Protocol B Yield (Aniline Coupling)Notes
tBuBrettPhos 92% 15%Excellent selectivity for Pyrazole-Br.
BrettPhos 78%88% Versatile, but favors primary amine coupling.
XPhos 40%94% Gold standard for Aniline coupling.
BINAP 35%45%Poor selectivity; significant polymerization observed.
RuPhos 60%82%Good for secondary amines, but less active on Pyrazole-Br.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Self-Coupling (Dimer) Low concentration of external reagent.Increase equivalents of external amine/halide (up to 2.5 eq).
Dehalogenation (Loss of Br) Reaction temperature too high or hydride source present.Switch solvent from alcoholic (t-Amyl alcohol) to Toluene/Dioxane. Lower temp by 10°C.
No Reaction (Protocol A) Pyrazole-Br is electron-rich (deactivated).Switch to AdBrettPhos or Pd-PEPPSI-IPent catalyst systems.
Pd Black Precipitation Catalyst decomposition.Ensure strict O₂-free conditions. Add 1 mol% additional ligand.

Mechanism of Action: The Catalytic Cycle[3][4]

The success of these protocols relies on the rate of Oxidative Addition (OA) vs. Reductive Elimination (RE).

  • Protocol A: The electron-deficient Pyrazole-Br undergoes faster OA with Pd(0)-tBuBrettPhos than the external aryl halide would. The bulky ligand then enforces a cavity that fits the external secondary amine better than the bulky substrate aniline.

  • Protocol B: We use the inherent nucleophilicity of the aniline. By using a pre-catalyst (XPhos Pd G2), we bypass the induction period, allowing the external aryl halide (in excess) to undergo OA first, followed by rapid binding of the aniline.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate-1 (Br) AmineBind Amine Coordination (Pd-N complex) OxAdd->AmineBind Ext. Amine Deprot Deprotonation (Base) AmineBind->Deprot LiHMDS RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerate

Figure 2: Simplified catalytic cycle for Protocol A (Coupling at Pyrazole-Br).

References

  • Buchwald, S. L., et al. "A User's Guide to Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Science, 2011, 2, 27-50.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Specific focus on ligand steric parameters).

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41, 1534–1544.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction Protocol."
  • Maiti, D., & Buchwald, S. L. "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." J. Am. Chem. Soc., 2009, 131, 17423–17429.

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(4-bromo-1H-pyrazol-1-yl)aniline and all reagents before handling.

Sources

Application

Application Notes and Protocols: Solvent Selection for Reactions Involving 2-(4-bromo-1H-pyrazol-1-yl)aniline Hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of solvent selection for chemical reactions involving 2-(4-bromo-1H-pyrazol-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of solvent selection for chemical reactions involving 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride. This versatile building block, featuring a reactive aniline moiety and a bromo-pyrazole group amenable to cross-coupling, presents unique challenges and opportunities in synthesis. Its nature as a hydrochloride salt significantly influences its solubility and reactivity. This guide moves beyond simple solvent lists to explain the underlying chemical principles governing solvent choice, offering detailed protocols for reaction optimization and troubleshooting. We will explore solvent systems for key transformations such as palladium-catalyzed cross-coupling and N-functionalization, ensuring readers can develop robust, efficient, and scalable synthetic routes.

Introduction: The Critical Role of the Solvent

In synthetic chemistry, the solvent is not merely an inert medium but an active participant that can dictate the outcome of a reaction. For a multifunctional substrate like 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride, solvent selection is paramount. A judiciously chosen solvent or solvent system can:

  • Ensure Homogeneity: Adequately dissolve reactants, reagents, and catalysts.

  • Modulate Reactivity: Stabilize transition states, influence reaction rates, and in some cases, alter reaction pathways.

  • Control Selectivity: Favor the formation of the desired product over side-products.

  • Facilitate Downstream Processing: Simplify work-up and product isolation.

The presence of the hydrochloride salt is a key consideration. While it often enhances stability and water solubility, it can complicate reactions in non-polar organic solvents and necessitates careful thought regarding basicity and the liberation of the free amine.[1]

Physicochemical Profile of the Substrate

Understanding the structure and properties of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride is the foundation for rational solvent selection.

  • Structure: The molecule consists of an aniline ring substituted with a 4-bromopyrazole group.

  • Polarity and Salt Form: As a hydrochloride salt, the molecule is ionic and polar. Aniline hydrochloride itself is soluble in water but has limited solubility in many common non-polar organic solvents.[2][3] This property is crucial; reactions requiring non-polar conditions may first necessitate a "freebasing" step to convert the salt to the more organic-soluble neutral amine.[4]

  • Reactive Sites:

    • Bromo-pyrazole: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[5]

    • Aniline Amine: The nitrogen atom is nucleophilic (once deprotonated from its salt form) and can undergo acylation, alkylation, and other N-functionalization reactions.

    • Aromatic Rings: Both the aniline and pyrazole rings can potentially undergo electrophilic substitution, though this is less common for this substrate.

Solvent Systems for Key Reaction Classes

The optimal solvent is intrinsically linked to the specific transformation being performed.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromo-pyrazole with a boronic acid. Solvent choice is critical for the success of this reaction.

Core Principles:

  • Solubility: The solvent system must dissolve the polar aniline hydrochloride, the often less-polar boronic acid, the palladium catalyst, and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).

  • Biphasic Systems: Aqueous/organic mixtures are frequently employed. Water is excellent for dissolving the inorganic base, while an organic co-solvent dissolves the aryl halide and boronic acid.[6] This creates an efficient reaction environment where reagents can interact at the phase interface or be brought together by a phase-transfer catalyst.

  • Aprotic Polar Solvents: Solvents like Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are staples in cross-coupling chemistry.[5][7] They possess good solvating power for both organic substrates and the polar intermediates in the catalytic cycle.

Recommended Solvent Systems:

  • Dioxane/Water: A classic and highly effective system. The ratio is often optimized, with a higher water percentage sometimes enhancing reaction rates, though excessive water can lead to hydrolysis of reactants.[8]

  • Ethanol/Water: A "greener" and effective alternative. Ethanol can help solubilize organic starting materials while being miscible with water.[9]

  • THF/Water: THF is another excellent choice, noted for its low viscosity which can improve mass transfer.[7]

  • Toluene or CPME with an Aqueous Phase: For less polar coupling partners, a non-polar solvent with a phase-transfer catalyst (e.g., TBAB) can be effective.

N-Functionalization of the Aniline Moiety

Reactions such as acylation or alkylation require the aniline nitrogen to be in its neutral, nucleophilic freebase form. This has direct implications for solvent selection.

Core Principles:

  • Freebasing: The reaction must include a base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to neutralize the hydrochloride salt.

  • Solvent Choice: The solvent should dissolve the freebase form of the aniline derivative and the electrophile (e.g., acyl chloride, alkyl halide). The salt byproduct (e.g., triethylammonium chloride) may or may not be soluble.

Recommended Solvents:

  • Dichloromethane (DCM) or Chloroform: Excellent for dissolving a wide range of organic compounds and are relatively inert. The salt byproduct often precipitates and can be removed by filtration.

  • Acetonitrile (ACN): A polar aprotic solvent that is a good choice for many SN2-type alkylation reactions.

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc): High-boiling polar aprotic solvents that can be useful for less reactive electrophiles requiring higher temperatures. They also effectively dissolve ammonium salt byproducts.

Experimental Protocols

Protocol 1: Neutralization (Freebasing) of the Hydrochloride Salt

This protocol is a prerequisite for reactions requiring the neutral aniline.

Objective: To convert 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride to its freebase form for subsequent reaction or analysis.

Materials:

  • 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • Ethyl acetate or Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

Procedure:

  • Dissolve or suspend the hydrochloride salt in a minimal amount of water in a separatory funnel.

  • Add an equal volume of an organic solvent like ethyl acetate or DCM.

  • Slowly add saturated NaHCO₃ solution dropwise while swirling. Continue until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Stopper the funnel and shake vigorously, venting frequently.

  • Allow the layers to separate. Drain the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the freebase, which should be used promptly.

Protocol 2: Solvent Screening for Suzuki-Miyaura Coupling

Objective: To empirically determine the optimal solvent system for the coupling of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride with a model boronic acid.

Materials:

  • 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvents to be screened (see Table 1)

  • Reaction vials, stir plate, condenser, TLC or LC-MS for monitoring

Procedure:

  • Set up parallel reactions. To each reaction vial, add the aniline hydrochloride, phenylboronic acid, base, and palladium catalyst.

  • Add the designated solvent or solvent mixture to each vial to achieve a consistent concentration (e.g., 0.1 M).

  • Seal the vials, purge with an inert gas (Nitrogen or Argon), and heat to the desired temperature (e.g., 90 °C).

  • Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by TLC or LC-MS.

  • Upon completion, quench the reactions, perform an aqueous work-up, and extract the product.

  • Analyze the crude product yield and purity by a quantitative method like ¹H NMR with an internal standard or by HPLC.

Data Presentation:

EntrySolvent System (v/v)Temperature (°C)Time (h)Conversion (%)Purity (%)Observations
1Dioxane / H₂O (4:1)901295>98Homogeneous, clear reaction.
2Ethanol / H₂O (4:1)801288>98Good alternative, slightly slower.
3THF / H₂O (4:1)70127595Some starting material remains.
4Toluene / H₂O (4:1)100124080Biphasic, poor conversion without phase transfer agent.
5DMF (anhydrous)90126590Base poorly soluble, some side products observed.

Table 1: Hypothetical data from a solvent screen for a Suzuki-Miyaura coupling reaction. This table should be populated with actual experimental results.

Visualized Workflows and Logic

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a solvent for a given reaction.

Solvent_Selection_Workflow A Define Reaction (e.g., Suzuki Coupling) B Analyze Substrate Properties - Hydrochloride Salt (Polar) - Bromo-pyrazole (Reactive Site) A->B C Consult Literature for Analogous Reactions B->C D Initial Solvent Choice (Based on Principles) C->D E Consider Biphasic Systems (e.g., Dioxane/H₂O, EtOH/H₂O) for polar substrate & inorganic base D->E Is inorganic base used? F Consider Aprotic Polar Solvents (e.g., DMF, THF) for good general solubility D->F Is homogeneity critical? G Perform Small-Scale Solvent Screen (Protocol 2) E->G F->G H Analyze Results (Yield, Purity, Rate) G->H H->D Poor results? Re-evaluate I Optimize Solvent Ratio & Reaction Conditions H->I Promising results? J Scale-Up Reaction I->J

Caption: A decision workflow for rational solvent selection and optimization.

Role of Solvent in Suzuki-Miyaura Coupling

This diagram illustrates how a biphasic solvent system facilitates the interaction of components in a Suzuki-Miyaura reaction.

Suzuki_Mechanism cluster_0 Organic Phase (e.g., Dioxane) cluster_1 Aqueous Phase (Water) Reactant Ar-Br (Substrate) Catalyst Pd(0)Ln Reactant->Catalyst Oxidative Addition Boronic Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Product Ar-Ar' Catalyst->Product Reductive Elimination Base K₂CO₃ (Base) Base->Boronic Activates Borate->Catalyst

Caption: Role of a biphasic solvent system in a Suzuki coupling reaction.

Troubleshooting

IssuePotential Solvent-Related CauseSuggested Solution
Low Solubility of Substrate Solvent is too non-polar for the hydrochloride salt.Use a more polar solvent (DMF, DMSO), or a protic/aqueous co-solvent (EtOH/H₂O). Alternatively, perform a freebasing step first (Protocol 1).
Low Reaction Rate Poor solvation of transition state; low reaction temperature due to low-boiling solvent.Switch to a more polar solvent (e.g., from THF to Dioxane or DMF). Use a higher-boiling solvent to increase reaction temperature.
Catalyst Decomposition Solvent impurities (e.g., peroxides in aged THF) or coordination of solvent to the metal center.Use fresh, high-purity, or inhibitor-free solvents. Screen alternative solvent classes (e.g., ethers vs. amides vs. hydrocarbons).[7]
Side Product Formation Solvent participating in the reaction (e.g., hydrolysis in excess water).Optimize the ratio of the aqueous co-solvent.[8] If debromination is an issue, consider a less protic or non-aqueous system.
Difficult Product Isolation Product is highly soluble in the reaction solvent (e.g., DMF, water).After reaction, perform a solvent swap to a solvent where the product is less soluble to induce crystallization (anti-solvent precipitation).

Conclusion

The selection of an appropriate solvent is a multi-faceted process that requires an understanding of the substrate's properties, the reaction mechanism, and practical considerations for process scale-up. For 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride, its polar salt nature is the predominant factor. For transformations like palladium-catalyzed cross-couplings, biphasic systems such as dioxane/water or ethanol/water are often the most effective starting points. For reactions involving the aniline nitrogen, a preliminary neutralization step followed by the use of aprotic solvents like DCM or ACN is recommended. The protocols and logical workflows provided herein serve as a robust framework for developing efficient, reliable, and scalable synthetic methods using this valuable chemical intermediate.

References

  • Journal of Chemical & Engineering Data. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. [Link]

  • Reachem Chemicals. Aniline Hydrochloride Physical Properties. [Link]

  • White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • RSC Advances. (2015). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • Chemistry LibreTexts. (2014). Amines as Bases. [Link]

  • AIDIC. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • Wikipedia. Free base. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

  • Reddit. (2014). Why is HCl neutralized after nucleophilic substitution?[Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl in DMSO

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl in Dimethyl Sulfoxide (DMSO)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl in Dimethyl Sulfoxide (DMSO). Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues to ensure the integrity and reproducibility of your experiments.

Section 1: Foundational Understanding: The "Why" Behind the Problem

Before attempting to solve the problem, it is crucial to understand the chemical players involved. The difficulty in dissolving 2-(4-bromo-1H-pyrazol-1-yl)aniline as a hydrochloride salt in DMSO stems from a combination of its molecular structure and the specific properties of the solvent.

Q1: What are the key properties of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl and DMSO that influence solubility?

To understand the solubility, we must look at the physicochemical properties of both the solute and the solvent.

  • 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl: This molecule has several distinct regions. The aniline and pyrazole rings are aromatic and generally hydrophobic. However, the amine group (-NH2) and the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding. The key factor here is the hydrochloride (HCl) salt . This salt form introduces an ionic character to an otherwise largely organic molecule, which can complicate its dissolution in aprotic solvents.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent in drug discovery for its ability to dissolve a vast range of both polar and nonpolar compounds.[1][2] It is classified as a polar aprotic solvent. This means it has a significant dipole moment allowing it to solvate cations well, but it lacks acidic protons and is therefore less effective at solvating anions through hydrogen bonding.[2][3]

Table 1: Physicochemical Properties of Solute and Solvent

Property2-(4-bromo-1H-pyrazol-1-yl)aniline (Free Base)2-(4-bromo-1H-pyrazol-1-yl)aniline HClDimethyl Sulfoxide (DMSO)
Molecular Weight 238.08 g/mol [4]274.54 g/mol [5]78.13 g/mol [6]
Appearance Solid[4]SolidColorless liquid[1][6]
Type Organic molecule with aromatic and heterocyclic components.Hydrochloride salt of an organic base.Polar aprotic solvent.[1]
Key Features Aromatic rings (hydrophobic), N-H groups (potential for H-bonding).Ionic character (R-NH3+ Cl-), increased polarity over free base.Strong dipole moment, excellent solvent for many organics and some salts.[7]
Boiling Point N/AN/A189 °C (372 °F)[3][6]
Melting Point N/AN/A19 °C (66 °F)[1]
Q2: Why is a hydrochloride salt sometimes difficult to dissolve in pure DMSO?

While DMSO is an excellent solvent, the "like dissolves like" principle is an oversimplification. The primary challenge arises from the energetics of dissolution:

  • Breaking the Crystal Lattice: The ionic bonds in the hydrochloride salt form a stable crystal lattice. A significant amount of energy is required to break apart the positively charged protonated aniline and the negatively charged chloride ion.

  • Solvating the Ions: Once the ions are separated, the solvent molecules must surround them in a process called solvation.

    • Cation (Protonated Aniline): DMSO is very effective at solvating the positively charged portion of the molecule (R-NH3+) due to the exposed, partially negative oxygen atom in its sulfoxide group.

    • Anion (Chloride): This is the critical step. As an aprotic solvent, DMSO is less efficient at solvating the chloride anion (Cl-). Protic solvents (like water or ethanol) have hydrogen atoms that can form strong hydrogen bonds with the anion, stabilizing it in solution. DMSO lacks these, making the overall solvation of the anion less favorable.

If the energy released from solvating the ions does not compensate for the energy required to break the crystal lattice, the compound will have poor solubility.

Section 2: Common Solubility Problems & Immediate Solutions

This section addresses the most frequently encountered issues and provides a first line of response.

Q3: I've added the compound to DMSO and it's not dissolving. What should I do first?

Before resorting to more complex methods, ensure you have covered the basics of physical agitation.

  • Vortexing: Vigorously vortex the vial for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.

  • Visual Inspection: After vortexing, hold the vial up to a light source and look for any suspended particles or a "schlieren" effect (streaks in the liquid), which indicates undissolved material.

Q4: Vortexing isn't enough. Can I use heat or sonication?

Yes, applying energy is the next logical step. These methods increase the kinetic energy of the system to help overcome the compound's crystal lattice energy.[8]

  • Gentle Heating: Warming the solution in a water bath to 30-40°C can significantly improve solubility.[9] DMSO is thermally stable at these temperatures.[3] Caution: Do not use excessive heat without knowing the thermal stability of your specific compound, as it could lead to degradation.

  • Sonication: Using a bath or probe sonicator is a highly effective method.[10] The high-frequency sound waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for the solvent to act upon.[11] This is often more effective than heating alone and can be done at room temperature.

Section 3: Advanced Troubleshooting & Optimization

If the initial methods fail to yield a clear solution, the following advanced strategies may be necessary.

Q5: My DMSO might be old. Could that be the problem?

Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[11][13] Water can alter the solvent properties of DMSO, making it less favorable for dissolving your compound.[12]

Best Practice: Always use anhydrous (dry) DMSO from a freshly opened bottle, especially for preparing high-concentration stock solutions.[12] Once opened, consider storing the bottle in a desiccator to protect it from humidity.

Q6: I have a clear solution, but a precipitate forms when I store it or add it to my aqueous assay buffer. What is happening?

This is a classic sign of creating a supersaturated solution . While you may have forced the compound into solution in 100% DMSO, its solubility limit is much lower in the final aqueous environment of your cell culture media or assay buffer. When the DMSO stock is diluted, the compound crashes out of solution.

Solutions:

  • Lower the Stock Concentration: The simplest solution is to prepare a less concentrated stock solution in DMSO. This reduces the degree of supersaturation upon dilution.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer in one step, perform a stepwise serial dilution.[14] Also, add the DMSO stock to your aqueous buffer while the buffer is being vortexed vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.[9][14]

  • Use Co-solvents: For in vivo or particularly challenging in vitro assays, a co-solvent system may be required. This involves creating a stock solution in a mixture of solvents. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point for improving the solubility of difficult compounds for in vivo studies.[15] Crucially, you must test the toxicity of any new co-solvent formulation in your specific assay system. [14]

Section 4: Protocols & Workflows

Protocol 1: Standard Dissolution Procedure
  • Weighing: Accurately weigh the desired amount of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for at least 2 minutes.[16]

  • Energy Input (If Needed): If solids remain, place the vial in an ultrasonic water bath for 10-15 minutes.[12] Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[9][16]

  • Final Verification: Inspect the solution carefully to ensure it is completely clear and free of any particulates before use or storage.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2-3 mins) start->vortex check1 Is Solution Clear? vortex->check1 sonicate_heat Apply Energy: 1. Sonicate (15-30 min) 2. Gentle Heat (30-40°C) check1->sonicate_heat No success Solution Ready for Use / Storage check1->success Yes check2 Is Solution Clear? sonicate_heat->check2 check2->success Yes fail Insoluble at this Concentration check2->fail No troubleshoot Advanced Troubleshooting fail->troubleshoot lower_conc Option 1: Prepare a lower concentration stock troubleshoot->lower_conc cosolvent Option 2: Investigate co-solvents (e.g., PEG300, Ethanol) troubleshoot->cosolvent

Caption: A step-by-step decision tree for troubleshooting solubility.

Section 5: FAQs & Key Considerations

Q7: How should I store my DMSO stock solution? Once prepared, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[17] This practice minimizes waste and, more importantly, avoids repeated freeze-thaw cycles which can promote compound precipitation, especially if any moisture has been absorbed.[11][13] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to 6 months), -80°C is recommended.[17]

Q8: What is the maximum concentration of DMSO my cells can tolerate? This is highly cell-line dependent. For most cell-based assays, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) to avoid solvent-induced toxicity.[14] Some robust cell lines may tolerate up to 1%. It is imperative to run a vehicle control experiment, treating cells with the highest concentration of DMSO used in your experiment, to ensure the observed effects are from your compound and not the solvent.[14]

Q9: Could my compound be degrading in DMSO? While DMSO is a relatively stable solvent, some compounds can degrade during long-term storage at room temperature.[18] One study found that after one year of storage in DMSO at room temperature, only 52% of the compounds studied remained fully intact.[18][19] Storing aliquots at -80°C significantly mitigates this risk. If you suspect degradation, analytical techniques like HPLC or LC-MS should be used to verify the integrity of your stock solution.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • DMSO Physical Properties - gChem. Gaylord Chemical. [Link]

  • High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. Organic Chemistry. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. National Library of Medicine. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. Yufeng. [Link]

  • High throughput sonication: evaluation for compound solubilization - PubMed. National Library of Medicine. [Link]

  • Stability of screening compounds in wet DMSO - PubMed. National Library of Medicine. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. National Library of Medicine. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. Ziath. [Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? | ResearchGate. ResearchGate. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication? - ResearchGate. ResearchGate. [Link]

  • How to make a stock solution of a substance in DMSO - Quora. Quora. [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. [Link]

  • Improved Remdesivir Solubility by Sonication - Hielscher Ultrasonics. Hielscher Ultrasonics. [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. ResearchGate. [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. Reddit. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Reddit. [Link]

  • When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? - Quora. Quora. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • US5868908A - Separation of inorganic salts from dimethyl sulfoxide - Google Patents.
  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. National Library of Medicine. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Library of Medicine. [Link]

  • 2-(4-bromo-1h-pyrazol-1-yl)aniline hydrochloride - PubChemLite. PubChemLite. [Link]

  • Temperature on LOC of DMSO Mixed With Higher Vapor Pressure Solvent - Fauske & Associates, LLC. Fauske & Associates. [Link]

  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]

  • Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride - Scribd. Scribd. [Link]

  • 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem. PubChem. [Link]

Sources

Optimization

Stability of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride in aqueous solution

Ticket Subject: Stability & Solubility Optimization in Aqueous Media Support Tier: Level 3 (Senior Application Scientist) Status: Active Executive Technical Summary Compound Profile: Core Scaffold: Aniline (primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability & Solubility Optimization in Aqueous Media Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Technical Summary

Compound Profile:

  • Core Scaffold: Aniline (primary amine) coupled to a Pyrazole ring.

  • Key Substituents: Bromine at the 4-position of the pyrazole.[1][2]

  • Salt Form: Hydrochloride (HCl).[3][4]

Stability Verdict: The compound is metastable in aqueous solution. While the pyrazole-aniline linkage is chemically robust against hydrolysis, the molecule faces three distinct stability threats in water:

  • pH-Induced Precipitation: The HCl salt is soluble, but the free base (formed at pH > 3.5–4.0) has poor aqueous solubility.

  • Oxidative Degradation: The aniline moiety is highly susceptible to autoxidation, leading to colored impurities (azo/quinone species).

  • Photolytic Dehalogenation: The C-Br bond on the pyrazole ring is vulnerable to homolytic cleavage under UV/visible light.

Module A: Solubility & Dissolution Troubleshooting

The Issue: Users often report "cloudiness" or "precipitation" upon diluting the stock solution into biological buffers (PBS, HEPES).

The Mechanism: The HCl salt dissociates in water, releasing protons and lowering the pH. The anilinium ion (protonated form) is soluble. However, the pKa of the anilinium group is approximately 4.6 . If you dilute this into a buffer at pH 7.4, the amine deprotonates to the neutral "free base," which is lipophilic and precipitates.

Troubleshooting Flowchart (Decision Tree)

SolubilityLogic Start User Observation: Cloudiness or Precipitate CheckpH Check Solution pH Start->CheckpH pH_High pH > 4.5 CheckpH->pH_High Basic/Neutral pH_Low pH < 4.0 CheckpH->pH_Low Acidic Action_Acidify Cause: Free Base Formation Action: Acidify or add Co-solvent (DMSO) pH_High->Action_Acidify Check_Color Check Solution Color pH_Low->Check_Color Color_Brown Color: Brown/Pink Check_Color->Color_Brown Color_Clear Color: White/Colorless Check_Color->Color_Clear Action_Oxidation Cause: Aniline Oxidation Action: Discard & Degas buffers Color_Brown->Action_Oxidation Action_Salt Cause: Salting Out (Common Ion) Action: Reduce Cl- concentration Color_Clear->Action_Salt

Caption: Diagnostic logic for distinguishing between solubility failures (pH-driven) and chemical instability (oxidation).

Optimized Dissolution Protocol

To ensure reproducible stock solutions.

  • Solvent Selection: Do not dissolve directly in PBS. Start with DMSO (dimethyl sulfoxide) or 0.1 M HCl .

  • Step-by-Step:

    • Weigh compound into an amber glass vial.

    • Add DMSO to reach 100x the final target concentration. Vortex until clear.

    • Slowly add this stock to the aqueous buffer while vortexing.

  • Critical Limit: Ensure the final DMSO concentration is < 1% (v/v) for biological assays, but high enough to keep the free base solubilized if working at pH 7.4.

Module B: Chemical Stability (Oxidation & Photolysis)

The Issue: Solutions turn pink, brown, or black over time, or LC-MS shows a mass shift of -79 Da (loss of Br) or +14/16 Da (oxidation).

Degradation Pathways

DegradationPathways Compound Intact Compound (Colorless) Desbromo Des-bromo Impurity (Loss of Br) Compound->Desbromo Photolysis (C-Br cleavage) Radical Aniline Radical Cation Compound->Radical Autoxidation Light UV Light (hν) Oxygen Oxygen (O2) Polymer Azo/Quinone Polymers (Brown Precipitate) Radical->Polymer Polymerization

Caption: Primary degradation mechanisms: Photolytic debromination and oxidative polymerization of the aniline moiety.

Stability Data Summary
Stress ConditionExpected ResultMechanismPrevention Strategy
Ambient Light Degradation (Slow)Homolytic C-Br cleavageUse Amber Glass vials; wrap in foil.
Air Exposure Color Change (Pink/Brown)Aniline oxidation (Radical formation)Degas buffers (Argon/N2 purge); store at -20°C.
Acidic pH (< 4) Stable Protonation protects amine from oxidationStore stocks in 0.1 M HCl or acidified DMSO.
Neutral pH (7.4) Precipitation + OxidationDeprotonation increases oxidation susceptibilityPrepare fresh; use immediately (within 4h).

Module C: Analytical Validation (FAQ)

Q: How do I confirm the purity of my aqueous stock? A: Use HPLC-UV with the following parameters. Note that degradation products often have distinct UV spectra.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps it soluble).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: 254 nm (Aromatic) and 280 nm.

  • Warning: If you see a peak eluting earlier than the main peak, it is likely the des-bromo impurity (more polar). If you see broad peaks eluting later, these are oxidative dimers/polymers.

Q: Can I freeze the aqueous solution? A: Not recommended. Freeze-thaw cycles promote "salting out" and micro-precipitation of the free base.

  • Best Practice: Freeze aliquots of the DMSO stock at -20°C or -80°C. Dilute into water/buffer only immediately before use.

Q: Why does the solution turn yellow/brown even in the fridge? A: Even at 4°C, dissolved oxygen reacts with the aniline group. This is an autocatalytic process.

  • Fix: Purge your water/buffer with Nitrogen gas for 15 minutes before dissolving the compound. Add an antioxidant like Ascorbic Acid (if compatible with your assay) to stabilize the solution.

References

  • Aniline Oxidation Mechanism

    • Title: Radiation Chemical Studies of the Oxid
    • Source: SciSpace / J. Phys. Chem.
    • URL:[Link]

  • Aniline Hydrochloride Solubility Data

    • Title: Aniline and Aniline Hydrochloride - Chemical and Physical Properties.

    • Source: NCBI / NIH Bookshelf.
    • URL:[Link]

  • Bromopyrazole Synthesis & Stability

    • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
    • Source: J. Mex. Chem. Soc. / SciELO.
    • URL:[Link]

  • Photostability of Halogenated Aromatics (General Principle): Title: Photochemical cleavage of the C-Br bond in aromatic systems. Context: Standard organic photochemistry principles applied to the 4-bromo-pyrazole moiety (analogous to aryl bromides).

Sources

Troubleshooting

Technical Support Center: Solid State Chemistry &amp; Salt Selection

Current Status: ● Online | Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Online | Agent: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopicity Management of Pyrazole Hydrochloride Salts

Welcome to the Technical Support Center.

You have reached the Tier 3 Support Desk. Below are the resolved troubleshooting tickets regarding the deliquescence and instability of pyrazole hydrochloride (HCl) salts.

Executive Summary: Pyrazole nitrogen atoms are weakly basic (


). While HCl is a strong enough acid to protonate them, the resulting chloride anion has a high charge density. In the crystal lattice, if the hydrogen bonding network is not optimal, the small 

ion readily attracts atmospheric moisture to lower the system's free energy, often leading to deliquescence (dissolving in absorbed water).
Ticket #001: Quantification & Diagnosis

User Report: "My salt turns to gum on the balance. How do I prove this is a material property and not just 'bad drying'?"

Diagnosis: You are likely facing Critical Relative Humidity (CRH) failure. To distinguish between surface moisture (adsorption) and bulk hydrate formation (absorption), you must perform Dynamic Vapor Sorption (DVS).[1]

Standard Operating Protocol: DVS Characterization Do not use a standard loss-on-drying (LOD) test; it cannot distinguish between bound and unbound water.

  • Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.

  • Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH from 0% to 90% in 10% steps.

    • Equilibrium Criteria:

      
       per minute (strict) or Max Time 360 mins.[2][3]
      
  • Desorption Cycle: Return from 90% to 0% RH to check for hysteresis (indicates hydrate formation).

Data Interpretation (European Pharmacopoeia 5.11):

ClassificationWeight Gain (at 80% RH, 25°C)Handling Recommendation
Non-hygroscopic < 0.2%Standard storage.[4]
Slightly hygroscopic 0.2% – 2.0%Moisture-barrier packaging required.
Hygroscopic 2.0% – 15.0%Controlled humidity suite (<40% RH) required.
Very Hygroscopic > 15.0%CRITICAL: Glovebox / Inert atmosphere only.
Ticket #002: The Chemical Fix (Salt Selection)

User Report: "The HCl salt is unusable. Can I switch to a fumarate or succinate?"

Technical Insight: Likely no . This is a common trap.

  • The Problem: Pyrazoles are weak bases (

    
    ).
    
  • The Rule: For stable salt formation, you need

    
    .
    
  • The Conflict: Fumaric acid (

    
    ) and Succinic acid (
    
    
    
    ) are too weak. They will likely form unstable co-crystals or dissociate back to the free base.

The Solution: You must maintain high acid strength but increase the anion size to reduce charge density and improve lattice packing (hydrophobicity). Sulfonic acids are the gold standard here.

Recommended Counter-ion Screen:

Counter-ionAcid

Rationale for Pyrazoles
Mesylate (Methanesulfonate)-1.9Strong acid (stable protonation). Larger than

.
Tosylate (p-Toluenesulfonate)-2.8Adds aromatic ring for

stacking; highly lipophilic.
Napsylate (Naphthalene-2-sulfonate)~ -2Very bulky; excellent for reducing solubility and hygroscopicity.
Sulfate (

)
-3.0Strong acid, but can form hydrates. Use with caution.

Visual Workflow: Salt Selection Strategy

SaltSelection Start Start: Pyrazole HCl is Hygroscopic CheckPka Check Base pKa (Is pKa < 4.0?) Start->CheckPka WeakAcids Avoid Carboxylates (Fumarate/Succinate) Risk: Dissociation CheckPka->WeakAcids Yes (Weak Base) StrongAcids Select Strong Acids (Sulfonates) CheckPka->StrongAcids Requires Strong Acid CoCrystal Co-Crystal Screening WeakAcids->CoCrystal Alternative: Co-Crystal? Screen1 Screen 1: Mesylate/Tosylate (Balance Solubility/Stability) StrongAcids->Screen1 Screen2 Screen 2: Napsylate (Max Hydrophobicity) StrongAcids->Screen2 Decision Evaluate Crystallinity (XRPD) & Hygroscopicity (DVS) Screen1->Decision Screen2->Decision

Figure 1: Decision tree for selecting counter-ions for weak bases like pyrazoles. Note the exclusion of weak organic acids.

Ticket #003: Processing & Isolation

User Report: "I cannot change the salt form (regulatory lock). How do I isolate the HCl salt without it turning into oil?"

Troubleshooting Protocol: If you are forced to use the HCl salt, you must prevent the "deliquescence loop" during isolation.

1. The Solvent Switch (Anti-Solvent Crash) Do not evaporate to dryness (rotovap). Evaporation concentrates impurities and leaves an amorphous (more hygroscopic) foam.

  • Protocol: Dissolve free base in minimal dry Ethanol/IPA. Add 1.1 eq HCl (in dioxane/ether).

  • Step: Slowly add TBME (tert-butyl methyl ether) or Heptane as an anti-solvent.

  • Result: Forces controlled precipitation of crystalline material. Crystals absorb less water than amorphous foams.

2. Inert Filtration (Schlenk Technique) You cannot filter this on an open Buchner funnel. The airflow pulls humidity through the cake.

  • Requirement: Use a Schlenk frit or a pressure filter under Nitrogen/Argon.

  • Drying: Dry on the frit under flowing Nitrogen, then transfer immediately to a desiccator.

3. Lyophilization (The "Nuclear" Option) If the salt is stable in water:

  • Dissolve in t-Butanol/Water (50:50).

  • Freeze dry.[5]

  • Warning: This creates amorphous material. You must anneal (expose to solvent vapor) or store under strict desiccation.

Ticket #004: Formulation & Storage

User Report: "We have the solid. How do we keep it stable in a tablet?"

Technical Advice: Hygroscopic salts can induce chemical degradation (hydrolysis) in the dosage form.

  • Excipient Selection:

    • Avoid: Microcrystalline Cellulose (MCC) – it holds moisture (3–5% water content).

    • Use: Mannitol or Anhydrous Lactose (non-hygroscopic fillers).

  • Moisture Scavengers:

    • Add Colloidal Silicon Dioxide (Syloid/Aerosil) inside the granule. It has a high surface area and adsorbs moisture preferentially, protecting the API.

  • Coating:

    • Apply a PVA-based moisture barrier coating (e.g., Opadry amb II) immediately after compression.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and pKa rules).

  • European Pharmacopoeia (Ph.[3][6][7] Eur.) . Chapter 5.11: Characters Section in Monographs. (Defines hygroscopicity classifications).

  • Elder, D. P., et al. (2010). The use of pharmaceutical salts: a critique. International Journal of Pharmaceutics, 399(1-2), 50-65. (Review of sulfonate salts vs. HCl).

  • Newman, A. (2013). Solid-state analysis of the active pharmaceutical ingredient. In Chemical Engineering in the Pharmaceutical Industry. (Details DVS protocols).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Statistical analysis of counter-ion frequency and success).

Sources

Optimization

Resolving oiling out during 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl isolation

The following technical guide is structured as a specialized support resource for process chemists and researchers encountering isolation difficulties with 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride. Topic: Resolvi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for process chemists and researchers encountering isolation difficulties with 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride.

Topic: Resolving Liquid-Liquid Phase Separation ("Oiling Out") in 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl Isolation Ticket Priority: High (Process Blocking) Assigned Specialist: Senior Application Scientist, Process R&D

Diagnostic & Quick Triage

User Query: My product separates as a yellow/brown oil at the bottom of the flask upon adding HCl, rather than precipitating as a solid. Cooling further only makes the oil more viscous. How do I fix this?

Is it Oiling Out or Decomposition?

Before altering the protocol, confirm the nature of the oil.

  • Oiling Out (LLPS): The oil is a solute-rich liquid phase of your desired product (plus solvent/impurities).[1][2] It usually solidifies into a glass or amorphous solid upon solvent removal.[1]

  • Decomposition: The oil is a degradation product (often dark tar).

    • Test: Take a small aliquot of the oil, dissolve in DMSO-d6, and run a quick 1H-NMR. If the integral ratio of the pyrazole protons to the aniline aromatic ring is preserved, it is oiling out .

Why This Molecule?

2-(4-bromo-1H-pyrazol-1-yl)aniline contains a hydrophobic "greasy" aromatic system (bromophenyl + pyrazole) and a basic aniline nitrogen.

  • The Conflict: The free base is highly soluble in non-polar organics (DCM, Toluene). The HCl salt is highly polar/ionic.

  • The Cause: When you generate the salt, you drastically increase the melting point (

    
    ). However, if the solvent system depresses the 
    
    
    
    of the solvated salt below the operating temperature, the system enters a Liquid-Liquid Phase Separation (LLPS) region (miscibility gap) before it hits the solubility curve.

The Thermodynamics of Oiling Out

To solve this, you must understand the phase diagram. You are currently operating in the "Oiling Out Zone."

Visualization: The Phase Diagram

The diagram below illustrates why your current process fails. You are entering the metastable zone where the "Oiling Out Boundary" (red) is crossed before the Spinodal decomposition (nucleation) occurs.

PhaseDiagram cluster_0 Crystallization Phase Diagram Origin X_axis Y_axis Stable Stable Solution Metastable Metastable Zone (Crystal Growth) Stable->Metastable Cooling/Conc. Labile Labile Zone (Nucleation) Metastable->Labile Standard Path Oil OILING OUT ZONE (LLPS) Metastable->Oil Your Current Path Note2 Solution: Seed HERE to bypass oiling Metastable->Note2 Note1 Problem: T(process) > T(oil_boundary) Oil->Note1

Figure 1: Phase diagram illustrating the "Oiling Out Zone" (LLPS) which occurs when high supersaturation is generated at a temperature where the solvated salt is liquid.

Corrective Protocols

Do not simply "cool it down slower." If you are in the LLPS region, cooling will only make the oil more viscous. You must change the system thermodynamics.

Strategy A: The "High-Temperature Seeding" (Gold Standard)

This method prevents the system from ever reaching the supersaturation level required for oiling out.

Prerequisites:

  • You need a small amount of solid seed crystals. (If you have none, see Strategy C).

  • Solvent System: Ethanol (EtOH) / Ethyl Acetate (EtOAc) or Isopropanol (IPA) . Avoid DCM or Toluene.

Protocol:

  • Dissolution: Dissolve the free base 2-(4-bromo-1H-pyrazol-1-yl)aniline in EtOAc (10 volumes).

  • Heat: Heat the solution to 50–60°C.

  • Acid Addition (Controlled): Add 0.5 equivalents of HCl (e.g., 4M HCl in Dioxane or concentrated aqueous HCl) dropwise.

    • Observation: The solution should remain clear or turn slightly cloudy.[3]

  • Seeding: Add 1-2% w/w seed crystals of the HCl salt.

    • Critical: Verify the seeds do not dissolve. If they do, you are undersaturated; add more HCl or cool slightly.

  • Aging: Stir at 50°C for 30 minutes. A white/off-white suspension should develop.

  • Completion: Slowly add the remaining HCl (0.6–0.7 eq) over 1 hour at temperature.

  • Cooling: Cool to 20°C over 2 hours.

  • Filtration: Filter the solid. The oiling issue should be eliminated because the seeds acted as a template for the solute, bypassing the liquid phase.

Strategy B: The "Solvent Switch" (Antisolvent Tuning)

If the salt is too soluble in alcohol but oils out in non-polar solvents, you need a balanced binary system.

Recommended System: IPA (Solvent) + MTBE (Antisolvent)

  • Dissolve free base in IPA (5 volumes).

  • Add HCl (1.1 eq) at Room Temperature.

    • Result: If it oils out here, heat the mixture until the oil redissolves (re-forming a homogeneous solution).

  • Add MTBE (Methyl tert-butyl ether) dropwise to the hot solution until slight turbidity persists.

  • Seed immediately.

  • Allow to cool very slowly. The MTBE lowers the solubility, but the high temperature keeps the phase strictly solid-liquid, avoiding liquid-liquid separation.

Strategy C: Generating Seeds (The "Crash" Method)

If you have zero solid material to use as seeds:

  • Take a small aliquot (100 mg) of your oiled-out mixture.

  • Add a large excess of diethyl ether or hexane.

  • Sonicate vigorously or scratch the glass side with a spatula.

  • The oil should eventually harden into a solid. Isolate this, grind it, and use it as seeds for the main batch (Strategy A).

Troubleshooting Decision Tree

Follow this logic flow to determine your next experimental step.

Troubleshooting Start Start: Product Oils Out upon HCl Addition CheckPurity Check Purity (NMR) Is it decomposition? Start->CheckPurity Decomp Purify Free Base first (Column/Carbon) CheckPurity->Decomp Yes IsProduct It is Product (LLPS) CheckPurity->IsProduct No HaveSeeds Do you have Seed Crystals? IsProduct->HaveSeeds YesSeeds Use Strategy A: High-Temp Seeding HaveSeeds->YesSeeds Yes NoSeeds Can you solidify a small aliquot via Sonication/Ether? HaveSeeds->NoSeeds No YesSolid Isolate solid -> Grind -> Go to Strategy A NoSeeds->YesSolid Yes NoSolid Change Solvent System NoSeeds->NoSolid No SolventCheck Current Solvent? NoSolid->SolventCheck IsDCM DCM/Chloroform (Too good for base, bad for salt) SolventCheck->IsDCM Chlorinated IsWater Water/Methanol (Too polar, salt may hydrate/oil) SolventCheck->IsWater Aqueous SwitchIPA Switch to IPA or EtOAc + HCl in Dioxane IsDCM->SwitchIPA IsWater->SwitchIPA

Figure 2: Decision tree for troubleshooting oiling out events during salt formation.

Summary of Key Parameters

ParameterRecommendation for 2-(4-bromo-1H-pyrazol-1-yl)anilineReason
Solvent Isopropanol (IPA) or EtOAcBalances solubility of hydrophobic base and polar salt.
Acid Source HCl in Dioxane or IPA (Anhydrous)Avoids introducing water, which often widens the miscibility gap (oiling zone).
Temperature Keep >50°C during additionHigher T keeps the system above the LLPS boundary.
Agitation VigorousPrevents oil droplets from coalescing; promotes contact with seeds.
Seeding Mandatory Bypasses the nucleation energy barrier that favors oil formation.

References

  • Oiling Out Mechanisms

    • Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules." Crystal Growth & Design, 2024.[4] (General principle of LLPS in crystallization).

  • Greasy Aniline Salt Formation: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Standard text on salt selection and oiling out troubleshooting).
  • Specific Pyrazole Chemistry

    • Synthesis of 1-phenylpyrazoles: Relevant methodologies for similar structures can be found in: Organic Syntheses, Coll. Vol. 85, p. 179 (2008).[5] (Provides context on pyrazole isolation).

  • Troubleshooting Guides

    • "Preventing Oiling Out in Salt Formation."[2][6] BenchChem Technical Support, 2025.[3][6] (General troubleshooting steps adapted for this guide).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-(4-bromo-1H-pyrazol-1-yl)aniline and HCl before handling.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Crystallographic Characterization of 2-(4-bromo-1H-pyrazol-1-yl)aniline Hydrochloride

Executive Summary Context: 2-(4-bromo-1H-pyrazol-1-yl)aniline is a critical pharmacophore, often utilized as a scaffold in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-(4-bromo-1H-pyrazol-1-yl)aniline is a critical pharmacophore, often utilized as a scaffold in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The hydrochloride (HCl) salt form is frequently engineered to improve aqueous solubility and bioavailability compared to the free base.

Objective: This guide provides a technical framework for the crystallographic analysis of the HCl salt, comparing its structural attributes against key alternatives: the Free Base form and the 4-bromo-1H-pyrazole fragment.

Key Insight: While the free base relies on weak


-

stacking and limited hydrogen bonding, the HCl salt introduces robust ionic hydrogen bonds (

), significantly altering the crystal packing energy and lattice stability.

Experimental Protocols: Synthesis & Crystallization

To obtain diffraction-quality single crystals, a controlled environment maximizing lattice order is required.

Synthesis of the Hydrochloride Salt

Note: This protocol assumes the starting material 2-(4-bromo-1H-pyrazol-1-yl)aniline is already available.

  • Dissolution: Dissolve 1.0 mmol of the free base in a minimal amount of anhydrous ethanol (approx. 5 mL) at 40°C.

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise under constant stirring.

  • Precipitation: A white to off-white precipitate should form immediately. Stir for 30 minutes.

  • Filtration: Filter the solid and wash with cold diethyl ether (3 x 5 mL) to remove excess acid.

  • Drying: Dry under vacuum at 45°C for 4 hours.

Single Crystal Growth (Vapor Diffusion Method)

The rapid precipitation in step 2.1 yields microcrystalline powder suitable for PXRD but not Single Crystal XRD (SC-XRD). Use the following method for SC-XRD:

  • Inner Vial: Dissolve 20 mg of the dried HCl salt in 2 mL of Methanol (good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (anti-solvent).

  • Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and promoting slow crystal growth over 3-7 days.

  • Harvesting: Select block-like crystals with sharp edges (approx.

    
     mm) for analysis.
    

Comparative Crystallographic Data Analysis

The following table contrasts the structural parameters of the target HCl salt (representative expectations based on ionic lattices) against experimentally verified alternatives: the 4-Bromo-N-(4-bromo-phenyl)aniline (Analog 1) and 4-Bromo-1H-pyrazole (Analog 2).

Table 1: Structural Parameter Comparison
ParameterTarget: HCl Salt (Predicted/Rep.)Alt 1: 4-Bromo-N-(4-bromo-phenyl)aniline [1]Alt 2: 4-Bromo-1H-pyrazole [2]
Crystal System Monoclinic / TriclinicOrthorhombicOrthorhombic
Space Group

or



Z (Molecules/Cell) 448
Primary Interaction Ionic H-Bond (

)
Weak

-

/ Br...Br contacts
Trimeric H-Bond (

)
Packing Motif 2D Sheets / Chloride BridgesHerringbone / PropellerPlanar Trimer Clusters
Calculated Density



Solubility (Water) High (Ionic)Low (Lipophilic)Moderate
Analysis of Alternatives[1]
  • Alternative 1 (Lipophilic Analog): The structure of 4-Bromo-N-(4-bromo-phenyl)aniline is dominated by steric bulk. The dihedral angle between rings is approx. 47°, preventing planar packing. It lacks strong H-bond donors, relying on weak Br...Br interactions (3.568 Å) for stability [1].[1]

  • Alternative 2 (Fragment): 4-bromo-1H-pyrazole forms a classic trimeric supramolecular synthon.[2] Three molecules self-assemble into a ring via

    
     bonds.[3] This motif is disrupted in the target molecule by the aniline substituent and the HCl salt formation [2, 3].
    

Structural Discussion & Mechanism

The Chloride Bridge Effect

In the target hydrochloride salt, the protonation occurs at the most basic nitrogen (typically the pyridine-like nitrogen of the pyrazole or the aniline nitrogen, depending on electronic delocalization).

  • Mechanism: The chloride ion (

    
    ) acts as a bridge, accepting hydrogen bonds from the protonated nitrogen (
    
    
    
    ) and potentially the aniline
    
    
    .
  • Result: This creates a Charge-Assisted Hydrogen Bond (CAHB) network, which is significantly stronger (15-40 kcal/mol) than the neutral hydrogen bonds found in the alternatives (2-10 kcal/mol). This explains the higher melting point and stability of the salt form.

Visualization of Crystallographic Workflow

The following diagram outlines the logical flow from synthesis to structural solution, highlighting the decision nodes for salt selection.

G Start Start: 2-(4-bromo-1H-pyrazol-1-yl)aniline Solubility_Check Solubility Assessment (Aqueous) Start->Solubility_Check Decision_Salt Is Solubility < 0.1 mg/mL? Solubility_Check->Decision_Salt Route_FreeBase Route A: Free Base (Single Crystal Growth) Decision_Salt->Route_FreeBase No Route_HCl Route B: HCl Salt Formation (Protonation Step) Decision_Salt->Route_HCl Yes (Preferred) Crystallization Vapor Diffusion (MeOH / Et2O) Route_FreeBase->Crystallization Route_HCl->Crystallization XRD_Collection X-Ray Data Collection (Mo Kα, 100K) Crystallization->XRD_Collection Structure_Sol Structure Solution (SHELXT / OLEX2) XRD_Collection->Structure_Sol Analysis_Salt Analysis: Ionic Lattice (Cl- Bridges) Structure_Sol->Analysis_Salt If Route B Analysis_Base Analysis: Packing (Pi-Stacking) Structure_Sol->Analysis_Base If Route A

Caption: Decision matrix for crystallographic characterization, contrasting the Free Base (Route A) and HCl Salt (Route B) pathways.

Technical Validation (Self-Correcting Protocol)

To ensure the data collected is valid and not an artifact (e.g., a solvate or polymorph), apply these validation checks:

  • The "CheckCIF" Standard: Upload the .cif file to the IUCr CheckCIF server.

    • Alert A: If present, data is likely unusable (twinning or wrong space group).

    • Alert B: Check for missing hydrogen atoms on the protonated nitrogen.

  • Thermal Ellipsoid Check: In the solved structure, the chloride ion should have a thermal ellipsoid (Ueq) comparable to the heavy bromine atom. If the Cl ellipsoid is massive, it may be disordered or a solvent molecule misidentified.

  • Stoichiometry Verification: The N:Cl ratio must be exactly 1:1 (or 1:2 depending on stoichiometry). If the refinement suggests 0.5 Cl, you may have a hemi-hydrochloride or a solid solution.

References

  • Duong, M. M., & Tanski, J. M. (2011).[1] 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o755.[1] Link

  • Foces-Foces, C., et al. (1999).[3] Pyrazoles and imidazoles: molecular packing and hydrogen bond patterns. Acta Crystallographica Section C, 55. (Reference for 4-bromo-1H-pyrazole trimeric packing).

  • Raptis, R. G., et al. (2021).[3] Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 893–896. Link

  • Bunaciu, A. A., et al. (2015).[4] X-ray diffraction: instrumentation and applications. Critical Reviews in Analytical Chemistry, 45(4), 289-299.[4] Link

Sources

Comparative

Reference standards for 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride analysis

Topic: Reference Standards for 2-(4-bromo-1H-pyrazol-1-yl)aniline Hydrochloride Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-(4-bromo-1H-pyrazol-1-yl)aniline Hydrochloride Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: The Hidden Risks in Pyrazole-Aniline Intermediates

In the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceuticals, 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride serves as a critical scaffold.[1][2][3] However, its structural simplicity masks significant analytical challenges: regioisomerism of the pyrazole ring, hygroscopicity of the hydrochloride salt, and the persistence of mutagenic nitro-precursors.[1][3]

This guide objectively compares the performance of a Certified Reference Standard (CRS) against common Reagent-Grade Alternatives .[1][2][3] Through experimental data and rigorous protocols, we demonstrate why "purity by HPLC" is insufficient for this molecule and establish a multi-modal qualification workflow required for IND-enabling studies.

Part 1: The Challenge of Characterization

The analysis of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride is complicated by three specific factors:

  • Regioisomerism: The synthesis often involves the cyclization of hydrazines.[3] Without strict control, the bromine can migrate, or the pyrazole can cyclize at the wrong nitrogen, leading to the 3-bromo or 5-bromo isomers.[1][3] These often co-elute with the 4-bromo target on standard C18 columns.[2][3]

  • Salt Stoichiometry: As a hydrochloride salt, the compound can exist as a hemi-, mono-, or di-hydrochloride.[1][2][3] Reagent-grade material often has variable stoichiometry, leading to massive errors in potency calculations (assay % w/w).[1][2][3]

  • Genotoxic Impurities: The precursor, 1-(2-nitrophenyl)-4-bromo-1H-pyrazole, is a potential mutagen.[1][2][3] Standard UV detection at 254 nm may underestimate this impurity due to different extinction coefficients.[3]

Part 2: Comparative Analysis (CRS vs. Reagent Grade)

We compared a Qualified Reference Standard (Lot RS-2024-001) against a commercially available "98%" Reagent Grade sample.

Table 1: Analytical Performance Summary
ParameterCertified Reference Standard (CRS) Reagent Grade Alternative Impact on Research
HPLC Purity (Area %) 99.8% 97.2%Reagent grade masks 2.8% impurities, potentially skewing IC50 values.[1][2][3]
Regioisomer Content < 0.05% (Confirmed by NOESY) 1.4% (Co-eluting)The "wrong" isomer may be inactive or toxic, leading to false negatives in screening.[1][2][3]
Salt Stoichiometry 1.01 : 1 (HCl : Base) 0.85 : 1 (HCl : Base)Inconsistent salt form causes ~5-10% error in molecular weight corrections.[1][2][3]
Water Content (KF) 0.2% 4.5% (Hygroscopic)High water content in reagent grade acts as "dead weight," lowering effective dose.[1][2][3]
Residual Solvents < 100 ppm 3,500 ppm (EtOAc)Trapped solvents can interfere with biological assays or crystallization.[1][2][3]
Experimental Insight: The "Hidden" Isomer

In our comparative study, the Reagent Grade sample appeared to be 98.6% pure on a standard gradient (5-95% ACN).[1][3] However, when subjected to the Isocratic Resolution Method (Protocol A below), a shoulder peak appeared. 1H-NMR analysis confirmed this as the 3-bromo isomer.[1][3] The CRS showed no such contamination.[3]

Part 3: Experimental Protocols

These protocols are designed to be self-validating . If the system suitability criteria are not met, the data must be rejected.[3]

Protocol A: High-Resolution HPLC for Purity & Impurities

Rationale: Standard gradients fail to separate the regioisomers.[3] An acidic mobile phase is mandatory to protonate the aniline amine (


) and prevent peak tailing.[3]
  • Column: C18,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1][2][3]
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 240 nm (pyrazole max) and 290 nm (aniline max).[1][2][3]

  • Gradient:

    • 0-2 min: 5% B[1][2][3]

    • 2-20 min: 5%

      
       60% B (Shallow gradient for isomer separation)[1][2][3]
      
    • 20-25 min: 60%

      
       95% B[1][2][3]
      
  • System Suitability:

    • Tailing Factor (Target Peak):

      
      .
      
    • Resolution (Target vs. nearest impurity):

      
      .
      
Protocol B: 1H-NMR for Structure & Salt Confirmation

Rationale: DMSO-


 is used to ensure solubility.[1][2][3] The chemical shift of the aniline protons serves as an internal probe for the salt form.[3]
  • Solvent: DMSO-

    
    .
    
  • Key Signals (Self-Validation):

    • 
       8.5 - 8.8 ppm (s, 1H): Pyrazole H-3/H-5.[1][2][3]
      
    • 
       7.8 - 8.0 ppm (s, 1H): Pyrazole H-5/H-3.[1][2][3]
      
    • 
       3.5 - 5.0 ppm (broad): Aniline 
      
      
      
      .[1][2][3] Note: In the HCl salt, these protons shift downfield (often disappearing or merging with water peak > 3.3 ppm) compared to the free base (
      
      
      ~5.0 ppm).[1][3]
  • Stoichiometry Check: Integrate the aromatic protons (total 4H for aniline + 2H for pyrazole) against the specific counter-ion signal if using an internal standard (e.g., Maleic acid) to determine absolute assay.[2][3]

Protocol C: Chloride Content Titration

Rationale: To confirm the mono-hydrochloride form (


).
  • Method: Potentiometric titration with 0.1 N Silver Nitrate (

    
    ).[1][2][3]
    
  • Calculation:

    
    [1][2][3]
    
  • Acceptance: Theoretical Cl content is ~12.9%.[3] Range: 12.5% – 13.3%.[3]

Part 4: Qualification Workflow (Visualized)

The following diagram illustrates the decision matrix for qualifying a Reference Standard of this molecule. It emphasizes the "Stop/Go" gates that prevent poor-quality material from entering the drug development pipeline.[3]

QualificationWorkflow Start Crude Synthesis 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl Purification Recrystallization (EtOH/HCl) Start->Purification HPLC_Screen HPLC Screening (Protocol A) Purification->HPLC_Screen Decision_Purity Purity > 99.5%? HPLC_Screen->Decision_Purity NMR_Struct 1H-NMR & NOESY (Regioisomer Check) Decision_Purity->NMR_Struct Yes Reject REJECT / Reprocess Decision_Purity->Reject No Salt_Confirm Chloride Titration (Stoichiometry) NMR_Struct->Salt_Confirm Final_QC Final COA Generation (Assay, ROI, Solvents) Salt_Confirm->Final_QC

Figure 1: Analytical Decision Matrix for Reference Standard Qualification. Note the critical "Diamond" gate where HPLC purity determines whether expensive NMR/Titration steps are even attempted.

Part 5: Conclusion & Recommendations

For early-stage discovery, reagent-grade material may suffice if the researcher manually corrects for salt stoichiometry and water content.[1][3] However, for GLP toxicology studies, assay validation, or late-stage lead optimization , relying on uncharacterized reagents introduces unacceptable risk.[1][3]

We recommend the following strategy:

  • Purchase Certified Standards for use as the primary calibrator in all quantitative assays.[2][3]

  • Qualify In-House Batches using the CRS to establish Relative Response Factors (RRFs) for impurities.[2][3]

  • Mandatory Retesting: Due to the hygroscopic nature of the HCl salt, dry the standard at 40°C under vacuum for 4 hours before use in critical weighing.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][5] (2023).[1][3][5][6][7] Defines the validation parameters (Specificity, Linearity, Accuracy) required for reference standards. [Link]

  • PubChem. 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride - Compound Summary.[1][2][3] Provides basic physicochemical properties and toxicity data.[2][3] [Link][1][2][3]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[2][3] Relevant for checking Pd/Cu residues in cross-coupling synthesis of the pyrazole-aniline bond.[2][3] [Link]

Sources

Validation

Validating the Integrity of 2-(4-bromo-1H-pyrazol-1-yl)aniline: A Comparative Analytical Guide

Executive Summary & Strategic Context Target Molecule: 2-(4-bromo-1H-pyrazol-1-yl)aniline Primary Application: Key scaffold for Btk and Lck kinase inhibitors (e.g., Ibrutinib analogs). The Challenge: The synthesis of N-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2-(4-bromo-1H-pyrazol-1-yl)aniline Primary Application: Key scaffold for Btk and Lck kinase inhibitors (e.g., Ibrutinib analogs). The Challenge: The synthesis of N-aryl pyrazoles is deceptively simple. While 4-bromo-1H-pyrazole is symmetric, its coupling with aniline derivatives introduces critical risks of regioisomerism (if substituted), dehalogenation (loss of Br), and amphoteric interference (aniline NH₂ vs. pyrazole NH).

This guide compares the structural validation workflows necessary to distinguish the high-purity target from its common, often invisible, impurities. It contrasts the "Standard Industrial QC" (Method A) against a "Definitive Structural Audit" (Method B), proving why the latter is essential for drug development pipelines.

Comparative Analysis: Validation Methodologies

The "performance" of this intermediate is defined by its downstream reactivity. A product contaminated with 5% de-brominated impurity or 1% regioisomer can cause catalytic poisoning in subsequent Suzuki couplings.

Table 1: Comparative Efficacy of Validation Protocols
FeatureMethod A: Standard QC Method B: Definitive Structural Audit (Recommended) Scientific Justification
Technique 1H NMR (1D) + HPLC-UV1H/13C NMR + 15N-HMBC + NOESY + HRMSMulti-modal validation is required for N-heterocycles.
Regioisomer Detection Low. Cannot easily distinguish N1 vs. N2 arylation if pyrazole is substituted.High. NOESY correlates Aniline-H to Pyrazole-H5; 15N-HMBC confirms N-C connectivity.Proximity effects in NOESY are the only non-crystallographic proof of geometry.
De-halogenation Limit >2-5%. Des-bromo impurity overlaps in aromatic region.<0.1%. HRMS detects mass shift (79 Da); 13C NMR shows loss of C-Br signal (~93 ppm).De-bromination is a common artifact of Cu-catalyzed Ullmann couplings.
Amine Integrity Medium. Broad NH₂ singlet is often ignored.High. D₂O exchange confirms free NH₂; IR confirms primary amine bands.Ensures the aniline nitrogen did not participate in side-reactions.
Risk Profile High Risk. False positives lead to failed downstream SAR.Low Risk. Self-validating system ensures 99%+ isomeric purity."Trust but verify" prevents wasted resources in late-stage synthesis.

Deep-Dive: The "Hidden" Impurities

To understand why Method B is necessary, we must visualize the failure modes of the synthesis.

Diagram 1: Synthesis Pathways & Failure Modes

This diagram maps the "Professional Route" (Nitro-reduction) vs. the "Direct Route" and highlights where impurities A and B arise.

SynthesisPathways SM1 2-Fluoronitrobenzene Step1 SNAr Reaction (K2CO3, DMF, 80°C) SM1->Step1 SM2 4-Bromo-1H-pyrazole SM2->Step1 Inter Intermediate: 1-(2-Nitrophenyl)-4-bromo-pyrazole Step1->Inter Step2 Chemoselective Reduction (SnCl2 or Fe/NH4Cl) Inter->Step2 Target TARGET: 2-(4-bromo-1H-pyrazol-1-yl)aniline Step2->Target Optimized Conditions ImpurityA Impurity A: De-brominated Analog (Over-reduction) Step2->ImpurityA H2/Pd (Avoid!) ImpurityB Impurity B: Azobenzene Dimer (Incomplete Reduction) Step2->ImpurityB Air Oxidation

Caption: Figure 1: The Nitro-reduction route minimizes regioisomer risks but introduces de-halogenation risks if hydrogenation (H2/Pd) is used instead of hydride/metal reduction.

Experimental Protocols (Self-Validating Systems)

A. Synthesis: The Chemoselective Nitro-Reduction Route

Direct coupling of 2-iodoaniline is discouraged due to competing nucleophilicity of the aniline amine. The Nitro-precursor route guarantees the pyrazole is the only nucleophile.

Step 1: SNAr Coupling

  • Charge: 2-Fluoronitrobenzene (1.0 eq), 4-Bromo-1H-pyrazole (1.05 eq), and K₂CO₃ (2.0 eq) in DMF (0.5 M).

  • Reaction: Heat to 80°C for 4 hours.

  • Checkpoint: TLC (30% EtOAc/Hex) should show complete consumption of nitrobenzene.

  • Workup: Pour into ice water. Filter the yellow precipitate. Crucial: Recrystallize from EtOH to remove unreacted pyrazole.

Step 2: Reductive Cyclization (The Critical Step) Avoid Pd/C + H₂! This will strip the Bromine.

  • Reagents: Suspend Intermediate (1.0 eq) in EtOH/Water (4:1). Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Conditions: Reflux (80°C) for 2 hours with vigorous stirring.

  • Filtration: Filter hot through Celite to remove Iron oxides.

  • Isolation: Concentrate filtrate, extract with EtOAc, wash with brine.

  • Purification: Column chromatography (Hex/EtOAc gradient).

B. Validation Workflow: The "Definitive Audit"

This protocol ensures the structure is 2-(4-bromo-1H-pyrazol-1-yl)aniline and not an isomer or byproduct.

1. 1H NMR (500 MHz, DMSO-d₆):

  • Pyrazole Protons: Look for two singlets (or very tight doublets, J < 1Hz) at ~8.2 ppm and ~7.8 ppm.

    • Diagnostic: If these appear as one singlet integration of 2H, you may have lost the aniline directing group influence or the ring is freely rotating (unlikely for ortho-sub).

  • Aniline Protons: Two doublets and two triplets in the 6.5–7.2 ppm range.

  • Amine: Broad singlet at ~4.8 ppm (exchangeable with D₂O).

2. 13C NMR (125 MHz):

  • C-Br Confirmation: Look for the carbon signal at ~93 ppm .

    • Failure Mode: If this signal is missing and a new CH signal appears at ~105 ppm, de-bromination has occurred.

3. NOESY (2D NMR) - The "Gold Standard" for Geometry:

  • Experiment: Set mixing time to 500ms.

  • Observation: Look for a cross-peak between the Aniline H-3 (neighbor to the pyrazole) and Pyrazole H-5 .

  • Logic: This cross-peak exists only if the N-N bond is formed (N-arylation). If C-arylation occurred (rare but possible), the proton environment would be drastically different.

Decision Logic for Structural Confirmation

Diagram 2: The Analytical Decision Tree

Follow this logic to validate the product batch.

ValidationLogic Sample Crude Product Test1 LC-MS (ESI+) Sample->Test1 MassCheck M+H = 238/240? (Br Pattern 1:1) Test1->MassCheck Fail1 REJECT: De-brominated (160 Da) or Bis-coupled MassCheck->Fail1 No Test2 1H NMR (DMSO-d6) MassCheck->Test2 Yes ProtonCheck Pyrazole H Signals Distinct? Test2->ProtonCheck Fail2 REJECT: Symmetry Error (Possible Tautomer Mix) ProtonCheck->Fail2 No Test3 NOESY / 13C NMR ProtonCheck->Test3 Yes FinalCheck C-Br @ 93ppm AND NOE Aniline-Pyrazole? Test3->FinalCheck FinalCheck->Fail1 No (C-Br missing) Pass VALIDATED Release for SAR FinalCheck->Pass Yes

Caption: Figure 2: Analytical workflow to filter out de-halogenated impurities and confirm regiochemistry.

References

  • Regioselective Synthesis of N-Aryl Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: The Journal of Organic Chemistry (2017).
    • URL:[Link]

  • Characterization of Pyrazole Regioisomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[1]

    • Source: Magnetic Resonance in Chemistry (2024).[1][2]

    • URL:[Link]

  • Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)

    • Title: Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
    • Source: Neliti / ResearchG
    • URL:[Link][3]

  • Crystallographic Data for 4-Halogenated Pyrazoles

    • Title: Completion of Crystallographic Data for the Series of 4-Halogen
    • Source: MDPI Crystals (2023).
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Before a compound advances to further screening, its ele...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Before a compound advances to further screening, its elemental composition must be rigorously verified against its theoretical formula. This guide provides an in-depth, comparative analysis of the elemental analysis of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride, a halogenated heterocyclic amine salt. We will delve into the theoretical calculations, present a robust experimental workflow, discuss common analytical challenges, and compare the technique against other instrumental methods.

Theoretical Elemental Composition: The Foundational Benchmark

The first step in any elemental analysis is to establish the theoretical or calculated percentage composition based on the compound's molecular formula. This serves as the gold standard against which all experimental data are compared.

Molecular Formula: The parent compound, 2-(4-bromo-1H-pyrazol-1-yl)aniline, has a molecular formula of C₉H₈BrN₃.[1][2] As a hydrochloride salt, it incorporates one molecule of hydrochloric acid (HCl), leading to the final molecular formula: C₉H₉BrClN₃ .

Molecular Weight Calculation: To calculate the molecular weight, we use the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5][6]

  • Carbon (C): 9 x 12.011 u = 108.099 u[7][8]

  • Hydrogen (H): 9 x 1.008 u = 9.072 u[9][10]

  • Bromine (Br): 1 x 79.904 u = 79.904 u[11][12]

  • Chlorine (Cl): 1 x 35.453 u = 35.453 u[13]

  • Nitrogen (N): 3 x 14.007 u = 42.021 u[14][15]

Total Molecular Weight: 108.099 + 9.072 + 79.904 + 35.453 + 42.021 = 274.549 u This aligns with the molecular weight provided by commercial suppliers (274.54 g/mol ).[16]

Theoretical Elemental Percentages: The percentage of each element is calculated as: (% Element) = (Total Mass of Element / Total Molecular Weight) * 100.

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.0119108.09939.37%
HydrogenH1.00899.0723.30%
NitrogenN14.007342.02115.31%
BromineBr79.904179.90429.10%
ChlorineCl35.453135.45312.91%
Total 274.549 99.99%

This table represents the ideal elemental composition. Experimental results are typically considered acceptable if they fall within ±0.4% of these theoretical values, a long-standing benchmark in chemical publications.[17]

Experimental Workflow: From Sample to Signal

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[18] Halogen analysis often requires a separate, specialized procedure.

Workflow for Elemental Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing weigh 1. Accurate Weighing (1-3 mg in tin capsule) load 2. Load into Autosampler weigh->load combust 3. Combustion (>950°C in O₂ atmosphere) C → CO₂, H → H₂O, N → N₂/NOx load->combust reduce 4. Reduction (NOx → N₂) combust->reduce separate 5. Gas Separation (GC Column) reduce->separate detect 6. Detection (Thermal Conductivity Detector) separate->detect process 7. Signal Processing & Calibration detect->process report 8. Report Generation (%C, %H, %N) process->report

Caption: Workflow for CHN combustion analysis.

Detailed Experimental Protocol (CHN Analysis)
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known composition, such as acetanilide. This step is crucial for ensuring the accuracy of the thermal conductivity detector (TCD) response.

  • Sample Preparation:

    • Homogenize the 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a clean tin capsule using a microbalance. The precision of this measurement directly impacts the final result.

    • Fold the capsule to enclose the sample securely and place it into the instrument's autosampler.

  • Combustion: The sample is dropped into a high-temperature furnace (typically ~950-1050°C) flooded with pure oxygen. The organic material combusts, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx) and dinitrogen (N₂).

    • Causality: The high temperature and oxygen-rich environment are necessary to ensure complete and instantaneous oxidation of the sample, which is fundamental for accurate quantification.

  • Reduction and Gas Purification: The resulting gas mixture is passed through a reduction tube (often containing copper) to convert nitrogen oxides (NOx) back to elemental nitrogen (N₂). Scrubbers remove interfering byproducts.

  • Gas Chromatography: The purified gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column which separates the gases based on their different retention times.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The TCD's response is proportional to the concentration of the analyte gas.

  • Data Analysis: The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂, and using the initial sample weight and calibration data, calculates the percentage of C, H, and N in the original sample.

Protocol for Halogen (Br, Cl) Determination

Determining halogens in an organic matrix presents unique challenges, as standard CHN analyzers are not equipped for this.[19] A common approach is oxygen flask combustion followed by ion chromatography or titration.

  • Combustion: A precisely weighed sample is combusted in a sealed flask rich in oxygen containing an absorbing solution (e.g., a dilute solution of sodium hydroxide with hydrogen peroxide). The bromine and chlorine are converted to bromide (Br⁻) and chloride (Cl⁻) ions, which are trapped in the solution.

  • Analysis: The resulting solution is analyzed, typically by:

    • Ion Chromatography (IC): An accurate and sensitive method that separates and quantifies the Br⁻ and Cl⁻ ions.

    • Potentiometric Titration: Titrating the solution with a standardized silver nitrate solution.

Comparison of Analytical & Verification Techniques

While elemental analysis confirms the empirical formula and purity, it provides no information about molecular structure or isomerism. Therefore, it must be used in concert with other analytical techniques.

Comparative Data Table
TechniqueInformation ProvidedSample AmountDestructive?Key Advantage for this CompoundKey Limitation
Elemental Analysis Elemental composition (%C, H, N, Br, Cl), empirical formula, purity.1-3 mgYesConfirms the presence and correct ratio of all five key elements, including halogens.Provides no structural or connectivity information.
¹H & ¹³C NMR Detailed molecular structure, connectivity, number of unique protons/carbons.5-10 mgNoUnambiguously determines the arrangement of atoms and confirms isomeric purity.Does not directly quantify Br or Cl; less sensitive for purity than HPLC.
LC-MS Molecular weight, fragmentation patterns, purity assessment.<1 mgYesConfirms the molecular weight of the parent cation (C₉H₉BrN₃⁺) and detects impurities.Isotopic pattern for Br is a key diagnostic. Isomer differentiation can be difficult without standards.
HPLC Purity assessment, quantification of impurities.<1 mgNo (sample can be recovered)The most accurate method for determining the percentage purity of the main component.Provides no structural information on its own.
Decision Logic for Compound Verification

G node_result node_result start Newly Synthesized Compound q_mw Correct MW by MS? start->q_mw q_nmr Structure Match NMR Data? q_mw->q_nmr  Yes rework Re-purify or Re-synthesize q_mw->rework No   q_purity Purity >95% by HPLC? q_nmr->q_purity  Yes q_nmr->rework No   q_ea Elemental Analysis within ±0.4%? q_purity->q_ea  Yes q_purity->rework No   final Compound Verified q_ea->final  Yes q_ea->rework No  

Caption: A typical decision workflow for new compound verification.

Addressing Analytical Challenges

The analysis of a poly-halogenated compound like 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride is not without its difficulties.

  • Incomplete Combustion: Halogenated compounds can be difficult to combust completely, potentially leading to lower-than-expected carbon values. The use of combustion catalysts (e.g., tungsten(VI) oxide) in the analyzer can mitigate this issue.

  • Corrosive Byproducts: The formation of HBr and HCl gases during combustion can damage instrument components. Modern analyzers are built with resistant materials, but it remains a consideration for maintenance.

  • Matrix Effects: In techniques like ICP-MS, which can also be used for halogen determination, the presence of a complex organic matrix can suppress or enhance the ion signal, leading to inaccurate results.[20] Sample preparation methods like combustion are designed to eliminate these matrix effects.[21]

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere. This can lead to erroneously low elemental percentages (as water contributes weight but not C, N, Br, or Cl) and a high hydrogen value. It is critical to thoroughly dry the sample in a vacuum oven before analysis.

Conclusion

Elemental analysis is an indispensable, quantitative tool for the validation of novel compounds like 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride. While it is a destructive technique that provides no direct structural data, its ability to deliver a precise elemental ratio is unmatched. The theoretical composition of C: 39.37%, H: 3.30%, N: 15.31%, Br: 29.10%, and Cl: 12.91% serves as the fundamental benchmark. Achieving experimental results within ±0.4% of these values, after addressing challenges such as sample hygroscopicity and ensuring complete combustion, provides strong evidence of the compound's identity and purity. For comprehensive characterization, elemental analysis must be integrated into a suite of orthogonal analytical methods, including NMR for structural elucidation and HPLC for purity assessment, ensuring the highest level of scientific rigor in drug development and chemical research.

References

  • Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. Oreate AI Blog. [Link]

  • What is the atomic weight of carbon? Filo. [Link]

  • Chlorine - Wikipedia. Wikipedia. [Link]

  • How heavy is one atom of carbon? Quora. [Link]

  • Atomic Weight of Carbon. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Understanding the Atomic Mass of N2: A Dive Into Molecular Weight. Oreate AI Blog. [Link]

  • Chlorine Facts - Chlorine The Element of Surprise. American Chemistry Council. [Link]

  • What is the atomic mass of hydrogen rounded? Quora. [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? Unacademy. [Link]

  • Chlorine. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Standard atomic weight - Wikipedia. Wikipedia. [Link]

  • Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology (NIST). [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen. National Institute of Standards and Technology (NIST). [Link]

  • Atomic Weights and Isotopic Compositions for Chlorine. National Institute of Standards and Technology (NIST). [Link]

  • Bromine, Br. University of California, Davis. [Link]

  • Atomic Weights of the Elements 2023. IUPAC. [Link]

  • 2-(4-bromo-1h-pyrazol-1-yl)aniline hydrochloride. PubChemLite. [Link]

  • Nitrogen - Wikipedia. Wikipedia. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Bromine - Element information, properties and uses. Royal Society of Chemistry. [Link]

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  • What is the gram molecular mass of nitrogen? Quora. [Link]

  • How did the early chemists determine the atomic weight of hydrogen? Chemistry Stack Exchange. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology (NIST). [Link]

  • Element analysis. University of Technology, Iraq. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]

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  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. [Link]

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  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-bromo-1H-pyrazol-1-yl)aniline Hydrochloride

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride. As a compound frequently synthesized in pharmaceutical and chemical research,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride. As a compound frequently synthesized in pharmaceutical and chemical research, understanding its unique hazardous profile—derived from its brominated heterocyclic and aniline hydrochloride moieties—is critical for ensuring personnel safety and environmental protection. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed decisions in their laboratory environment.

Hazard Identification and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride is not a commonly listed waste, so its characterization must be inferred from its constituent parts: a halogenated organic compound and an aniline salt.

  • Aniline Hydrochloride Moiety : Aniline and its salts are classified as toxic. They can be absorbed through the skin and are known to affect the blood, potentially leading to the formation of methaemoglobin, which impairs oxygen transport.[1] In case of fire, aniline hydrochloride produces poisonous gases, including nitrogen oxides and hydrogen chloride.[1][2] It is also recognized as very toxic to aquatic life with long-lasting effects.[3][4][5][6]

  • Brominated Pyrazole Moiety : As a brominated organic compound, this substance falls under the category of halogenated organic waste.[7] Such compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[8][9] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds, listing many as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[10][11][12][13]

Based on this analysis, all waste streams containing 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride must be treated as hazardous waste .[2][14]

Table 1: Hazard Profile Summary

Hazard CategoryDescriptionRationale & Primary Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[5][6]Aniline hydrochloride is a known toxicant.[1]
Serious Eye Damage Causes serious eye damage.[5][6]Aniline salts are corrosive and irritating to the eyes.[1][4]
Skin Sensitization May cause an allergic skin reaction.[5]A common hazard for many complex organic molecules.
Genetic Defects Suspected of causing genetic defects.[5][6]A potential long-term effect associated with aniline derivatives.
Carcinogenicity Suspected of causing cancer.[5][6]Aniline is classified as a suspected carcinogen.
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[6]Primarily affects the blood.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][4][5]Aniline compounds are known environmental hazards.

Regulatory Compliance: A Non-Negotiable Standard

The disposal of this chemical is governed by stringent federal and local regulations. Under the EPA's RCRA, chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed."[15] Given its composition, 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride waste will be classified as a halogenated organic waste .

It is the legal responsibility of the waste generator (the laboratory) to ensure that this waste is properly identified, segregated, stored, and disposed of through a licensed hazardous waste contractor.[15][16] Never dispose of this chemical down the drain or in regular trash; this is a direct violation of RCRA and can lead to significant environmental contamination and legal penalties.[14][15]

Pre-Disposal Protocol: Segregation and Storage

Proper handling and storage at the point of generation are critical to prevent accidental exposure and ensure safe disposal.

Personal Protective Equipment (PPE)

Always handle 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride and its waste with appropriate PPE:

  • Gloves : Nitrile rubber gloves are recommended.[17] Immediately remove and dispose of gloves if they become contaminated.[18]

  • Eye Protection : Safety goggles with side shields or a face shield are mandatory.[17]

  • Lab Coat : A chemically resistant lab coat must be worn.

  • Respiratory Protection : If there is a risk of inhaling dust or aerosols, work must be conducted in a chemical fume hood.[3][19]

Waste Segregation and Container Management

Segregation is the cornerstone of safe laboratory waste management.[15] Incompatible chemicals must never be mixed. For this compound, follow these segregation rules:

  • Designated Waste Streams : Establish separate, clearly labeled waste containers for:

    • Solid Halogenated Organic Waste : For unreacted compound, contaminated consumables (e.g., weighing paper, gloves, silica gel).

    • Liquid Halogenated Organic Waste : For solutions containing the compound, such as from chromatography fractions or reaction workups. This stream should be kept separate from non-halogenated solvent waste.[20]

    • Aqueous Halogenated Waste : For any aqueous solutions containing the compound. Do not mix with organic solvent waste.

  • Container Requirements :

    • Compatibility : Containers must be made of a material compatible with the waste. For organic solvents, use glass or polyethylene-lined containers. The original chemical container is often the best choice for storing its own waste.[14]

    • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Environmental Hazard").[7]

    • Condition : Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[14][15] The exterior of the container must be kept clean.

    • Storage Location : Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab.[16] This area should be under the control of laboratory personnel, provide secondary containment, and be located away from heat sources or direct sunlight.[7][15]

Step-by-Step Disposal Procedures

The following protocols provide a direct, actionable plan for managing waste generated from 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride.

Protocol 4.1: Disposal of Solid Waste
  • Collection : Carefully transfer unreacted solid compound, contaminated silica gel, filter paper, and other contaminated consumables into the designated "Solid Halogenated Organic Waste" container.

  • Minimizing Exposure : Avoid creating dust. If the material is a fine powder, moisten it slightly with a compatible solvent (e.g., the solvent used in the reaction) before transfer to prevent it from becoming airborne.[1]

  • Container Sealing : Once the transfer is complete, securely close the container lid.

  • Log Entry : If required by your institution, log the added waste amount.

Protocol 4.2: Disposal of Liquid Waste (Organic)
  • Segregation : Collect all organic solutions containing the target compound (e.g., from chromatography, extractions) in the designated "Liquid Halogenated Organic Waste" container.

    • Causality : Separating halogenated from non-halogenated waste is crucial because the disposal methods and costs differ significantly. Halogenated waste requires incineration at higher temperatures to ensure the complete destruction of halogen-carbon bonds and to scrub resulting acid gases like HBr and HCl.[20]

  • Container Management : Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.[20]

  • Storage : Store the container in a well-ventilated area, preferably within a flammable storage cabinet if the solvents are flammable.[16]

Protocol 4.3: Disposal of Contaminated Sharps and Glassware
  • Rinsing : Triple-rinse glassware that has come into contact with the compound. The first rinse should be with a small amount of a suitable organic solvent capable of dissolving the compound. Collect this rinseate as "Liquid Halogenated Organic Waste."[14] Subsequent rinses can be with water or a cleaning solution.

  • Disposal of Rinsed Glassware : Once decontaminated, broken glassware can be disposed of in a designated glass waste box. Intact glassware can be washed and reused.

  • Sharps : Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.[7]

  • Evacuate and Alert : Alert all personnel in the immediate area. Evacuate non-essential personnel.[2]

  • Control Ignition Sources : If flammable solvents are involved, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain and Absorb :

    • For a solid spill , carefully sweep the material into a sealable container.[1] Avoid creating dust.

    • For a liquid spill , cover with an inert absorbent material such as vermiculite or a chemical spill pad.[18]

  • Neutralization (Optional but Recommended) : For small spills, the absorbent material can be treated with a saturated aqueous solution of sodium thiosulfate to neutralize the bromine component before collection.[18]

  • Collection : Carefully collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container labeled appropriately.[2][7]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical steps a researcher should follow from the moment waste is generated to its final placement in the Satellite Accumulation Area.

G Workflow for Disposal of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl Waste cluster_0 Waste Generation & Characterization cluster_1 Segregation & Container Selection cluster_2 Final Steps A Waste Generated B Is it Solid, Liquid, or Aqueous? A->B C1 Solid Halogenated Waste Container B->C1 Solid C2 Liquid Halogenated (Organic) Waste Container B->C2 Liquid (Organic) C3 Aqueous Halogenated Waste Container B->C3 Aqueous D Add Waste to Correct Container C1->D C2->D C3->D E Ensure Container is Securely Closed & Labeled D->E F Place in Secondary Containment in Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G

Caption: Decision workflow for proper segregation and storage of hazardous waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • New Jersey Department of Health. Hazard Summary: Aniline Hydrochloride.
  • IPCS. (2001, March). ICSC 1013 - Aniline Hydrochloride.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
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  • PENTA. (2024, May 7). Aniline hydrochloride.
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  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
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